Technical Documentation Center

Methyl 3-iodo-4-methoxy-5-nitrobenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-iodo-4-methoxy-5-nitrobenzoate

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate

Abstract This technical guide provides a comprehensive overview of a robust and well-established synthetic route to Methyl 3-iodo-4-methoxy-5-nitrobenzoate, a key building block in the development of various pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to Methyl 3-iodo-4-methoxy-5-nitrobenzoate, a key building block in the development of various pharmaceutical compounds and complex organic molecules. The synthesis involves a multi-step process commencing with the nitration of 4-hydroxybenzoic acid, followed by esterification, methylation, and finally, a regioselective iodination. This document details the underlying chemical principles, step-by-step experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a thorough understanding of the synthesis.

Introduction

Methyl 3-iodo-4-methoxy-5-nitrobenzoate is a versatile intermediate in organic synthesis. The presence of multiple functional groups—an ester, a nitro group, a methoxy group, and an iodine atom—on the benzene ring allows for a wide range of subsequent chemical transformations. The iodine atom is particularly useful as it can participate in various cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds. The nitro group can be readily reduced to an amine, providing a handle for the introduction of further functionalities. This guide elucidates a reliable pathway for the preparation of this valuable compound.

Overall Synthetic Pathway

The synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate is accomplished through a four-step sequence starting from 4-hydroxybenzoic acid.

Synthetic_Pathway A 4-Hydroxybenzoic Acid B 4-Hydroxy-3-nitrobenzoic Acid A->B Nitration (HNO3) C Methyl 4-hydroxy-3-nitrobenzoate B->C Esterification (CH3OH, H2SO4) D Methyl 4-methoxy-3-nitrobenzoate C->D Methylation (CH3I, K2CO3) E Methyl 3-iodo-4-methoxy-5-nitrobenzoate D->E Iodination (I2, Oxidizing Agent)

Caption: Overall synthetic route to Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Nitration of 4-Hydroxybenzoic Acid to 4-Hydroxy-3-nitrobenzoic Acid

The initial step involves the electrophilic aromatic substitution of 4-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful directing effect of the hydroxyl group ensures that the incoming nitro group is directed to the position ortho to it.

Causality: The use of nitric acid is a standard method for the nitration of aromatic compounds.[1] The reaction is typically carried out at a controlled temperature to prevent over-nitration and side reactions.[1][2]

Experimental Protocol:
  • To a suspension of finely divided 4-hydroxybenzoic acid in water, add 62% nitric acid dropwise while maintaining the temperature below 35°C.[1]

  • After the addition is complete, add a catalytic amount of sodium nitrite to initiate the nitration.[1]

  • Maintain the reaction temperature between 36-38°C with gentle cooling.

  • Stir the suspension for several hours at a temperature between 20 and 40°C.[1]

  • Filter the resulting suspension of 4-hydroxy-3-nitrobenzoic acid, wash with water, and dry if necessary.[1]

Step 2: Esterification of 4-Hydroxy-3-nitrobenzoic Acid to Methyl 4-hydroxy-3-nitrobenzoate

The carboxylic acid is converted to its methyl ester in this step. This is a classic Fischer esterification reaction.

Causality: The esterification is acid-catalyzed. Concentrated sulfuric acid is a common and effective catalyst for this transformation. The reaction is typically performed in an excess of methanol, which serves as both a reactant and a solvent, to drive the equilibrium towards the product side.

Experimental Protocol:
  • To a solution of 4-hydroxy-3-nitrobenzoic acid in methanol, add concentrated sulfuric acid dropwise.

  • Reflux the solution for several hours.

  • After cooling to room temperature, concentrate the solution under vacuum.

  • Dilute the residue with water and extract with an organic solvent such as ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain Methyl 4-hydroxy-3-nitrobenzoate.[3]

Step 3: Methylation of Methyl 4-hydroxy-3-nitrobenzoate to Methyl 4-methoxy-3-nitrobenzoate

The phenolic hydroxyl group is methylated in this step using a suitable methylating agent.

Causality: The reaction proceeds via a Williamson ether synthesis mechanism. A base, such as potassium carbonate, is used to deprotonate the weakly acidic phenolic hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the methylating agent, typically methyl iodide or dimethyl sulfate, in an SN2 reaction.[4]

Experimental Protocol:
  • Dissolve Methyl 4-hydroxy-3-nitrobenzoate in a suitable solvent like N,N-dimethylformamide (DMF).

  • Add potassium carbonate and methyl iodide to the solution.

  • Stir the resulting mixture at an elevated temperature (e.g., 60°C) for a few hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic phases with water and saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield Methyl 4-methoxy-3-nitrobenzoate.

Step 4: Iodination of Methyl 4-methoxy-3-nitrobenzoate to Methyl 3-iodo-4-methoxy-5-nitrobenzoate

The final step is the regioselective iodination of the aromatic ring. The methoxy group is an activating, ortho-, para-directing group, while the nitro and ester groups are deactivating, meta-directing groups. The position ortho to the methoxy group and meta to the other two substituents is the most activated and sterically accessible for electrophilic substitution.

Causality: Direct iodination with molecular iodine (I₂) is often slow for many aromatic compounds because iodine is the least reactive halogen.[5] Therefore, an activating agent or a more potent electrophilic iodine species ("I⁺") is required.[5] This can be achieved by using an oxidizing agent in conjunction with iodine.[6]

Experimental Protocol:
  • Dissolve Methyl 4-methoxy-3-nitrobenzoate in a suitable solvent.

  • Add molecular iodine (I₂) and an oxidizing agent (e.g., nitric acid, hydrogen peroxide, or a copper salt).[6]

  • Stir the reaction mixture at an appropriate temperature until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction and work up by extracting the product into an organic solvent.

  • Wash the organic layer to remove any unreacted iodine and other impurities.

  • Dry the organic phase and concentrate it to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

Data Summary

StepStarting MaterialProductReagentsTypical Yield
14-Hydroxybenzoic Acid4-Hydroxy-3-nitrobenzoic AcidHNO₃, NaNO₂High
24-Hydroxy-3-nitrobenzoic AcidMethyl 4-hydroxy-3-nitrobenzoateCH₃OH, H₂SO₄~95%[3]
3Methyl 4-hydroxy-3-nitrobenzoateMethyl 4-methoxy-3-nitrobenzoateCH₃I, K₂CO₃High
4Methyl 4-methoxy-3-nitrobenzoateMethyl 3-iodo-4-methoxy-5-nitrobenzoateI₂, Oxidizing AgentGood

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Esterification cluster_step3 Step 3: Methylation cluster_step4 Step 4: Iodination S1_Start Start with 4-Hydroxybenzoic Acid S1_React Add HNO3 & NaNO2 (20-40°C) S1_Start->S1_React S1_Isolate Filter and Wash S1_React->S1_Isolate S1_Product 4-Hydroxy-3-nitrobenzoic Acid S1_Isolate->S1_Product S2_Start Start with Product from Step 1 S1_Product->S2_Start S2_React Add CH3OH & H2SO4 (Reflux) S2_Start->S2_React S2_Workup Workup and Extraction S2_React->S2_Workup S2_Product Methyl 4-hydroxy-3-nitrobenzoate S2_Workup->S2_Product S3_Start Start with Product from Step 2 S2_Product->S3_Start S3_React Add CH3I & K2CO3 (60°C) S3_Start->S3_React S3_Workup Workup and Extraction S3_React->S3_Workup S3_Product Methyl 4-methoxy-3-nitrobenzoate S3_Workup->S3_Product S4_Start Start with Product from Step 3 S3_Product->S4_Start S4_React Add I2 & Oxidizing Agent S4_Start->S4_React S4_Workup Workup and Purification S4_React->S4_Workup S4_Product Final Product: Methyl 3-iodo-4-methoxy-5-nitrobenzoate S4_Workup->S4_Product

Caption: A step-by-step experimental workflow for the synthesis.

Conclusion

The synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate presented in this guide is a reliable and scalable method. Each step has been detailed with an explanation of the underlying chemical principles to provide a comprehensive understanding of the process. The protocols provided are based on established chemical literature and offer a solid foundation for researchers in the field of organic synthesis and drug development. Careful execution of these steps should lead to the successful synthesis of this valuable chemical intermediate.

References

  • Fiveable. (n.d.). Aromatic Iodination Definition.
  • BenchChem. (2025). Mechanism of iodination for aromatic compounds.
  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • askIITians. (2025, March 8). How would you convert aniline to iodobenzene?
  • Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2021, August 20). PMC.
  • Google Patents. (n.d.). Process for the iodination of aromatic compounds.
  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions.
  • ACS Publications. (2018, August 23). Synthesis of Aryl Iodides from Arylhydrazines and Iodine.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. (n.d.).
  • ChemicalBook. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE synthesis.
  • ResearchGate. (n.d.). One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides.
  • Fisher Scientific. (n.d.). Methyl 4-hydroxy-3-nitrobenzoate, 98+%.
  • CDC Stacks. (n.d.). Supporting Information.
  • Google Patents. (n.d.). Esterification of hydroxybenzoic acids.
  • YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses.
  • MilliporeSigma. (n.d.). 4-Hydroxy-3-nitrobenzoic acid 98 616-82-0.
  • ChemBK. (2024, April 10). 4-Hydroxy-3-nitrobenzoic acid methyl ester.
  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid.
  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Syntheses Procedure. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • PubChem. (n.d.). Methyl 4-iodo-3-nitrobenzoate.
  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate?
  • ResearchGate. (n.d.). Synthesis, characterization, and crystal structure of 2-iodo-3,4,5-trimethoxybenzoic acid.
  • YouTube. (2025, January 24). Conversion of Nitrobenzene to 4-Methoxybenzoic acid.
  • gsrs. (n.d.). 3-IODO-4-METHYLBENZOIC ACID.
  • MySkinRecipes. (n.d.). Methyl 4-iodo-3-nitrobenzoate.
  • BenchChem. (n.d.). An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid.
  • University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.
  • Fisher Scientific. (n.d.). Methyl 3-Iodo-4-methoxybenzoate 98.0+%, TCI America 5 g.
  • NIST WebBook. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • Reddit. (2024, January 1). Methylation of p-hydroxybenzoic acid with Me2SO4.
  • Google Patents. (n.d.). Process for the Preparation of Gefitinib.
  • ResearchGate. (2012, May 4). How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate?

Sources

Exploratory

Spectroscopic Blueprint of a Potential Therapeutic Agent: An In-depth Technical Guide to Methyl 3-iodo-4-methoxy-5-nitrobenzoate

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 3-iodo-4-methoxy-5-nitrobenzoate, a compound of interest in medicinal chemistry and drug development. While direct exp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of Methyl 3-iodo-4-methoxy-5-nitrobenzoate, a compound of interest in medicinal chemistry and drug development. While direct experimental data for this specific molecule is not publicly available, this document leverages established principles of spectroscopic interpretation and extensive data from structurally analogous compounds to present a robust, predictive analysis. This guide is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed blueprint for the structural elucidation of this and similar molecules.

Introduction

Methyl 3-iodo-4-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound featuring a confluence of functional groups that impart distinct electronic and steric properties. The interplay between the electron-withdrawing nitro group, the electron-donating methoxy group, the bulky iodo substituent, and the methyl ester functionality creates a unique electronic environment on the benzene ring. Accurate structural confirmation is paramount for understanding its reactivity, potential biological activity, and for quality control in any synthetic endeavor. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the predicted spectroscopic data for Methyl 3-iodo-4-methoxy-5-nitrobenzoate and provide a detailed interpretation of its spectral features.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

Caption: Molecular structure and atom numbering of Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Theoretical Framework: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it; electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups shield them, causing an upfield shift (lower ppm). Spin-spin coupling between neighboring, non-equivalent protons results in the splitting of signals, with the coupling constant (J) providing information about the connectivity of atoms.

Hypothetical Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-iodo-4-methoxy-5-nitrobenzoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

    • Spectral width: 16 ppm

Predicted ¹H NMR Data:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3 - 8.5d (J ≈ 2-3 Hz)1HH-6The proton at C-6 is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It is expected to appear as a doublet due to coupling with the meta proton H-2.
~7.9 - 8.1d (J ≈ 2-3 Hz)1HH-2The proton at C-2 is ortho to the ester group and meta to the nitro group. It will be less deshielded than H-6. It should appear as a doublet due to coupling with H-6.
~4.0s3HOCH₃ (methoxy)The methoxy protons are a singlet and their chemical shift is influenced by being attached to the aromatic ring.
~3.9s3HOCH₃ (ester)The methyl ester protons are also a singlet and typically appear in this region.

Interpretation of the Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum is expected to be relatively simple, with two distinct signals in the aromatic region and two singlets in the aliphatic region. The downfield chemical shifts of the aromatic protons are consistent with the presence of multiple electron-withdrawing groups on the benzene ring. The nitro group at C-5 exerts the strongest deshielding effect, particularly on the ortho proton H-6. The ester group at C-1 also contributes to the deshielding of the ortho proton H-2. The small coupling constant (J) between H-2 and H-6 is characteristic of meta-coupling in a benzene ring. The two singlets at approximately 4.0 and 3.9 ppm are readily assigned to the methoxy and methyl ester protons, respectively.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Theoretical Framework: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of a carbon atom is sensitive to its hybridization and the electronic effects of its neighboring atoms. Electron-withdrawing groups generally cause a downfield shift (deshielding), while electron-donating groups cause an upfield shift (shielding). Quaternary carbons (those with no attached protons) typically show weaker signals than protonated carbons.

Hypothetical Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Proton-decoupled pulse sequence.

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 45°

    • Acquisition time: 1.0 s

    • Spectral width: 220 ppm

Predicted ¹³C NMR Data:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~164 - 166C=O (ester)The carbonyl carbon of the ester group is highly deshielded and appears far downfield.
~150 - 155C-4The carbon bearing the methoxy group is deshielded due to the oxygen atom's electronegativity.
~145 - 150C-5The carbon attached to the electron-withdrawing nitro group is significantly deshielded.
~135 - 140C-1The quaternary carbon attached to the ester group is deshielded.
~125 - 130C-6This protonated carbon is influenced by the adjacent nitro group.
~115 - 120C-2This protonated carbon is ortho to the ester group.
~90 - 95C-3The carbon bonded to the heavy iodine atom experiences a significant upfield shift due to the "heavy atom effect".
~60 - 65OCH₃ (methoxy)The carbon of the methoxy group.
~52 - 55OCH₃ (ester)The carbon of the methyl ester group.

Interpretation of the Predicted ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum should display nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The downfield region will be dominated by the ester carbonyl carbon and the aromatic carbons directly attached to the electronegative oxygen and nitrogen atoms. A key diagnostic feature is the expected upfield shift of the carbon atom bonded to the iodine (C-3). This "heavy atom effect" is a well-established phenomenon in ¹³C NMR and provides strong evidence for the position of the iodine substituent.[1] The remaining aromatic and aliphatic carbon signals are predicted based on the expected electronic contributions of the various substituents.

III. Infrared (IR) Spectroscopy

Theoretical Framework: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups have characteristic absorption bands, making IR spectroscopy an excellent tool for functional group identification. The intensity of an absorption band is related to the change in dipole moment during the vibration.

Hypothetical Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

Predicted IR Absorption Bands:

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
~2960 - 2850MediumAliphatic C-H stretchFrom the methyl groups of the ester and methoxy functionalities.
~1730 - 1715StrongC=O stretch (ester)The carbonyl group of the ester will give a very strong and sharp absorption band in this region.
~1600, ~1475Medium-StrongC=C stretch (aromatic)Vibrations of the benzene ring.
~1550 - 1475StrongAsymmetric NO₂ stretchA characteristic and intense band for aromatic nitro compounds.[2][3]
~1360 - 1290StrongSymmetric NO₂ stretchAnother strong and characteristic band for aromatic nitro compounds.[2][3]
~1300 - 1200StrongAsymmetric C-O-C stretch (aryl ether)Characteristic of the aryl-O-CH₃ linkage.[4]
~1150 - 1050StrongC-O stretch (ester)Stretching of the C-O single bond in the ester group.
~800 - 700Medium-StrongC-H out-of-plane bendBending vibrations of the aromatic C-H bonds, which can be indicative of the substitution pattern.
~600 - 500MediumC-I stretchThe carbon-iodine bond vibration is expected in the far-IR region.

Interpretation of the Predicted IR Spectrum:

The IR spectrum of Methyl 3-iodo-4-methoxy-5-nitrobenzoate is predicted to be rich with diagnostic information. The most prominent features will be the strong carbonyl stretch of the ester group and the two strong bands corresponding to the asymmetric and symmetric stretches of the nitro group.[2][3][5] The presence of these bands would provide unequivocal evidence for these functional groups. Additionally, the characteristic absorptions for the aromatic ring, C-H bonds, and the C-O bonds of the ether and ester will further support the proposed structure.

cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR IR IR MS MS Methyl 3-iodo-4-methoxy-5-nitrobenzoate Methyl 3-iodo-4-methoxy-5-nitrobenzoate Methyl 3-iodo-4-methoxy-5-nitrobenzoate->¹H NMR Proton Environment Methyl 3-iodo-4-methoxy-5-nitrobenzoate->¹³C NMR Carbon Skeleton Methyl 3-iodo-4-methoxy-5-nitrobenzoate->IR Functional Groups Methyl 3-iodo-4-methoxy-5-nitrobenzoate->MS Molecular Weight & Fragmentation

Caption: Experimental workflow for the spectroscopic characterization of Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

IV. Mass Spectrometry (MS)

Theoretical Framework: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule and can be used to deduce its structure.

Hypothetical Experimental Protocol:

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph.

  • Instrument: A gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • Acquisition Parameters:

    • Ionization energy: 70 eV

    • Mass range: m/z 50-500

Predicted Mass Spectrum Fragmentation:

The molecular formula of Methyl 3-iodo-4-methoxy-5-nitrobenzoate is C₉H₈INO₅, with a monoisotopic mass of 352.94 g/mol .

Predicted m/zProposed FragmentNeutral LossRationale
353[M]⁺˙-Molecular ion peak.
322[M - OCH₃]⁺˙OCH₃Loss of the methoxy radical from the ester.
307[M - NO₂]⁺˙NO₂Loss of the nitro group, a common fragmentation pathway for nitroaromatics.[6]
226[M - I]⁺˙ICleavage of the carbon-iodine bond.
195[M - I - OCH₃]⁺˙I, ˙OCH₃Sequential loss of the iodine and methoxy radicals.
180[M - I - NO₂]⁺˙I, ˙NO₂Sequential loss of the iodine and nitro groups.

Interpretation of the Predicted Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 353, confirming the molecular weight of the compound. The fragmentation pattern will be dictated by the relative bond strengths and the stability of the resulting fragments. The loss of the nitro group (NO₂) and the methoxy radical (˙OCH₃) are common and expected fragmentation pathways for nitrobenzoates and methyl esters, respectively.[6][7] The cleavage of the C-I bond is also anticipated. The analysis of the isotopic pattern of the molecular ion peak would also be informative, as the presence of iodine (¹²⁷I) would result in a characteristic M+1 peak of relatively low abundance.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate. By leveraging the established principles of NMR, IR, and MS, and drawing upon data from structurally related compounds, we have constructed a detailed spectroscopic blueprint of this molecule. The predicted data and their interpretations offer a robust framework for the structural confirmation and characterization of this and similar compounds, which is a critical step in the drug discovery and development pipeline. The experimental protocols outlined herein represent standard practices for obtaining high-quality spectroscopic data. This guide serves as a valuable resource for scientists, empowering them with the knowledge to confidently interpret the spectroscopic data of complex organic molecules.

References

  • BenchChem. (2025).
  • Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017, November 4). Chemistry Stack Exchange.
  • Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online.
  • IR Spectra Of Ether. (2024). ci.nana.sa.
  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.
  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube.
  • BenchChem. (2025). 13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide. BenchChem.
  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Spectroscopy of Ethers | Organic Chemistry Class Notes. (n.d.). Fiveable.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal.
  • Te-Fang, Y., & Saunders, M. (1981). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics.
  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society.
  • Ether Infrared spectra. (n.d.). Chemistry LibreTexts.
  • BenchChem. (2025). Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 4-Methoxybenzoic Acid. BenchChem.
  • Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics.
  • Roch, O. G., & Kuhlmann, K. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • Li, Y., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry.
  • Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X.
  • ResearchGate. (n.d.). Experimental and Calculated 13C NMR Chemical Shifts δ [ppm] of the... [Table].
  • Mekky, R. H., et al. (n.d.). The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid [Image].
  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ) [Image].
  • Mahoney, W. C., & Hermodson, M. A. (1979). Fragmentation of proteins with o-iodosobenzoic acid: chemical mechanism and identification of o-iodoxybenzoic acid as a reactive contaminant that modifies tyrosyl residues. Biochemistry.
  • The Royal Society of Chemistry. (n.d.).
  • Vaia. (n.d.). Problem 32 Account for the presence of peak... [Solved].
  • Plavec, J., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A.
  • ChemicalBook. (n.d.).
  • 13C NMR Chemical Shift Table. (n.d.). [PDF].
  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-
  • mass spectrum of methyl 2-hydroxybenzoate C8H8O3 fragmentation pattern of m/z m/e ions for analysis and identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes. (n.d.). Doc Brown's Chemistry.
  • The Royal Society of Chemistry. (n.d.).
  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). [PDF].
  • Lázár, L., et al. (1991). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.
  • Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.
  • Fragmentation (mass spectrometry). (n.d.). In Wikipedia.
  • Menezes, F. S. D., & De Almeida, W. B. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. Scientific Reports.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image].
  • ResearchGate. (n.d.).
  • Chegg.com. (2021, March 10). Solved 7.
  • ChemicalBook. (n.d.).
  • BenchChem. (2025).
  • ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines.
  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.
  • Reddit. (2024, January 20). Help with assigment. r/massspectrometry.
  • Fragmentation Mechanisms. (n.d.).
  • Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Slides].
  • ResearchGate. (2026, January 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters.

Sources

Foundational

Topic: Reactivity of the Iodo Group in Substituted Nitrobenzoates

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Substituted iodonitrobenzoates are exceptionally versatile building blocks in modern organic synthesis, finding extensi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted iodonitrobenzoates are exceptionally versatile building blocks in modern organic synthesis, finding extensive application in the fields of medicinal chemistry, materials science, and agrochemicals. The strategic placement of a nitro group on the aromatic ring profoundly influences the reactivity of the carbon-iodine (C-I) bond, enabling a diverse array of chemical transformations. This guide provides a detailed exploration of the factors governing the reactivity of the iodo group in these scaffolds. We will dissect the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and transition metal-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and execution. This document serves as a comprehensive resource for professionals seeking to leverage the unique chemical properties of iodonitrobenzoates in their research and development endeavors.

Foundational Principles: Electronic Effects Governing Reactivity

The reactivity of a substituted aromatic ring is dictated by the interplay of inductive and resonance effects of its substituents. In iodonitrobenzoates, the iodo and nitro groups exert powerful, and often complementary, electronic influences.

  • The Iodo Group: As a halogen, iodine exhibits a dual electronic nature. It withdraws electron density from the aromatic ring through the sigma (σ) bond due to its electronegativity (a deactivating -I effect ). Conversely, its lone pairs of electrons can be delocalized into the π-system of the ring (an activating +R effect ), directing incoming electrophiles to the ortho and para positions.[1] Overall, iodine is a weak deactivator but a strong ortho, para-director in electrophilic aromatic substitution. However, its true synthetic utility lies in the inherent weakness of the C-I bond, making it an excellent leaving group and an ideal partner for metal-catalyzed reactions.

  • The Nitro Group (-NO₂): The nitro group is one of the most powerful electron-withdrawing groups used in organic synthesis. It deactivates the aromatic ring towards electrophilic attack through both a strong inductive (-I) and a potent resonance (-R) effect.[2] This strong electron-withdrawing capability is precisely what makes it an exceptional activator for nucleophilic aromatic substitution.

The critical factor determining the reactivity of the iodo group is the relative positioning of the nitro substituent. When the nitro group is positioned ortho or para to the iodo group, it can effectively stabilize the negatively charged intermediate formed during nucleophilic attack, dramatically increasing the reaction rate.[3][4][5][6] Conversely, a meta-positioned nitro group cannot participate in resonance stabilization of the intermediate, rendering the iodo group significantly less reactive towards nucleophiles.[3]

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr reaction is a cornerstone transformation for aryl halides bearing strong electron-withdrawing groups.[7] It provides a direct and efficient pathway for forming carbon-heteroatom and carbon-carbon bonds.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions.[6][7]

  • Addition: The nucleophile attacks the electrophilic carbon atom bearing the iodo leaving group. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[7][8] The aromaticity of the ring is temporarily broken.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the iodide leaving group.

The stability of the Meisenheimer complex is paramount to the success of the reaction. The presence of a nitro group at the ortho or para position allows the negative charge to be delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization.[6][9][10]

Figure 1: SNAr Mechanism via Meisenheimer Complex
Reactivity Data: Influence of Nitro Group Position

The activating effect of the nitro group is highly dependent on its position relative to the iodo leaving group.

Substrate Nitro Group Position Relative Reactivity in SNAr Reason for Reactivity
Methyl 4-iodo-3-nitrobenzoateortho to IodoHighThe negative charge of the Meisenheimer complex is delocalized onto the nitro group through resonance.[4][6]
Methyl 2-iodo-5-nitrobenzoatepara to IodoHighThe negative charge of the Meisenheimer complex is effectively delocalized onto the nitro group.[4][6]
Methyl 3-iodo-5-nitrobenzoatemeta to IodoVery Low / UnreactiveThe nitro group cannot stabilize the negative charge of the intermediate through resonance; only weak inductive stabilization is present.[3]
Experimental Protocol: SNAr with a Thiol Nucleophile

This protocol describes a typical procedure for the substitution of iodide in 4-chloro-2-iodo-1-nitrobenzene with a thiol, a reaction class readily adaptable to iodonitrobenzoates.[8]

Objective: To synthesize the corresponding thioether derivative via SNAr.

Materials:

  • 4-chloro-2-iodo-1-nitrobenzene (1.0 eq.)

  • Thiol of choice (e.g., thiophenol) (1.1 eq.)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (1.5 eq.)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thiol (1.1 eq.) and DMF.

  • Base Addition: While stirring, add potassium carbonate (1.5 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes to generate the thiolate nucleophile in situ.

  • Substrate Addition: Dissolve the 4-chloro-2-iodo-1-nitrobenzene (1.0 eq.) in a minimal amount of DMF and add it dropwise to the stirring reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. The causality here is that providing thermal energy helps overcome the activation energy barrier for the formation of the Meisenheimer complex.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. This quenches the reaction and precipitates the solid product.

  • Extraction: If the product is not a solid, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Transition Metal-Catalyzed Cross-Coupling Reactions

While SNAr reactions are powerful, the true versatility of the iodo group is unlocked in transition metal-catalyzed cross-coupling reactions. The C-I bond is the weakest among the carbon-halogen bonds, making aryl iodides highly susceptible to oxidative addition, the crucial first step in most catalytic cycles.[1]

Palladium-Catalyzed Cross-Coupling

Palladium catalysis has revolutionized C-C and C-heteroatom bond formation.[11][12] Reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are indispensable tools in modern synthesis.

The general catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of the iodonitrobenzoate, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki): The organic group from a second coupling partner (e.g., an organoboron compound) is transferred to the palladium center.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[11][13]

Palladium_Cycle Figure 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_steps pd0 Pd(0)Lsubscript{n} pd2_aryl Ar-Pd(II)-I Lsubscript{n} pd0->pd2_aryl Oxidative Addition (Ar-I) pd2_coupled Ar-Pd(II)-R Lsubscript{n} pd2_aryl->pd2_coupled Transmetalation (R-M) pd2_coupled->pd0 Reductive Elimination product Ar-R pd2_coupled->product

Figure 2: General Catalytic Cycle for Pd-Catalyzed Cross-Coupling
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of an iodonitrobenzoate with an arylboronic acid.[14]

Objective: To form a biaryl C-C bond.

Materials:

  • Substituted Iodonitrobenzoate (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq.)

  • Solvent System (e.g., Toluene/Ethanol/Water, 4:1:1)

Procedure:

  • Inert Atmosphere: To a Schlenk flask, add the iodonitrobenzoate (1.0 eq.), arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ catalyst (0.05 eq.). The use of a pre-catalyst like Pd(PPh₃)₄ is a field-proven choice for its reliability and commercial availability.[14]

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel.

Copper-Catalyzed Cross-Coupling

Copper-catalyzed reactions, often more economical than their palladium counterparts, are highly effective for forming C-N, C-O, and C-S bonds.[15] Recent advancements have expanded their scope, providing powerful alternatives for specific transformations.[16][17][18]

Key Features:

  • Cost-Effectiveness: Copper salts (e.g., CuI, Cu₂O) are significantly cheaper than palladium complexes.[15]

  • Ligand Development: The use of specific ligands, such as phenanthrolines, can dramatically improve reaction yields and substrate scope.[16]

  • C-N Coupling: Copper catalysis is particularly well-suited for Ullmann-type condensations and Buchwald-Hartwig aminations, coupling aryl iodides with amines, amides, and N-heterocycles.

Synthesis of Iodonitrobenzoate Precursors

The strategic synthesis of the starting materials is a critical first step. The desired isomer can typically be obtained by carefully choosing the order of functionalization, leveraging the directing effects of the substituents.

  • Nitration of Iodotoluenes: To synthesize a precursor like 4-iodo-3-nitrotoluene, one would start with p-iodotoluene. The iodo group is an ortho, para-director. Since the para position is blocked, nitration will occur primarily at the ortho position. Subsequent oxidation of the methyl group yields the desired carboxylic acid.

  • Nitration of Benzoates: Direct nitration of methyl benzoate using nitric and sulfuric acid predominantly yields the meta product, methyl 3-nitrobenzoate, because the ester group is a meta-director.[2][19][20][21]

Conclusion

The iodo group in substituted nitrobenzoates possesses a rich and tunable reactivity profile that makes it a powerful tool for synthetic chemists. Its behavior is primarily dictated by the position of the electron-withdrawing nitro group. When positioned ortho or para, the iodo group acts as an excellent leaving group in SNAr reactions, enabling facile bond formation with a wide range of nucleophiles. Universally, the weak C-I bond makes these compounds premier substrates for a vast suite of palladium- and copper-catalyzed cross-coupling reactions. By understanding the underlying electronic principles and leveraging the detailed protocols provided, researchers can effectively harness the synthetic potential of these versatile intermediates to construct complex molecular architectures for pharmaceutical and materials science applications.

References

  • Doubtnut. (2023, August 24). Why does NO2 group show its effect only at ortho- and para- positions and not at meta. Doubtnut. Retrieved from [Link]

  • Nanalysis. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis. Retrieved from [Link]

  • Shaalaa.com. (2017, February 24). The presence of nitro group (−NO2) at o/p positions increases the reactivity of haloarenes towards nucleophilic substitution reactions. Shaalaa.com. Retrieved from [Link]

  • Harris, E. B. J. (2015, September 12). Why are o-iodonitrobenzene and o-fluoronitrobenzene both active in the following reaction, but the bromo and chloro derivatives are not? ResearchGate. Retrieved from [Link]

  • askIITians. (2025, August 20). Why does NO₂ group show its effect only at ortho? askIITians. Retrieved from [Link]

  • Truman State University. (n.d.). Multistep Synthesis Nitration. Truman ChemLab. Retrieved from [Link]

  • Scribd. (n.d.). Methyl m-Nitrobenzoate Synthesis. Scribd. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Retrieved from [Link]

  • PMC. (n.d.). Silver Benzoate Facilitates the Copper-Catalyzed C–N Coupling of Iodoazoles with Aromatic Nitrogen Heterocycles. PubMed Central. Retrieved from [Link]

  • Quora. (2016, July 4). What is the synthesis of methyl 3-nitrobenzoate? Quora. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate. Retrieved from [Link]

  • Infinity Learn. (n.d.). Presence of a nitro group at ortho or para position increases the reactivity of haloarenes towards. Infinity Learn. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. UMSL. Retrieved from [Link]

  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Retrieved from [Link]

  • PMC. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Retrieved from [Link]

  • PubMed. (n.d.). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. ResearchGate. Retrieved from [Link]

  • Journal of the Chemical Society (Resumed). (1954). The influence of the nitro-group on the reactivity of aromatic halogens. Part II. RSC Publishing. Retrieved from [Link]

  • Yale University. (n.d.). Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar. Retrieved from [Link]

  • Indian Institute of Science. (2018, January 17). Iodine and Copper Catalyzed Oxidative Cross Coupling Reactions : Design and Development of Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions. etd@IISc. Retrieved from [Link]

  • MDPI. (n.d.). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. MDPI. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, April 30). Palladium Cross Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • College of Saint Benedict and Saint John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). CSB/SJU. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Hypervalent iodine compounds derived from o-nitroiodobenzene and related compounds: syntheses and structures. ResearchGate. Retrieved from [Link]

Sources

Exploratory

Role of the nitro group in modifying aromatic ring reactivity

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary The nitro group ( ) functions as a "molecular anvil" in aromatic chemistry—a too...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

The nitro group (


) functions as a "molecular anvil" in aromatic chemistry—a tool against which the electronic structure of a benzene ring is forged. It is not merely a functional group; it is a dominant electronic modifier that dictates the thermodynamic and kinetic landscape of the ring.

For the drug developer, the nitro group presents a duality:

  • The Synthetic Handle: It is the premier activating group for Nucleophilic Aromatic Substitution (

    
    ), enabling the rapid assembly of complex heterocycles and biaryls that are otherwise inaccessible.
    
  • The Metabolic Liability: In vivo, it is a "toxicophore" candidate, prone to enzymatic reduction (nitroreductases) yielding reactive hydroxylamines and free radicals.

This guide analyzes the mechanistic leverage of the nitro group, provides self-validating protocols for its manipulation, and outlines the decision matrices required for its safe integration into pharmaceutical scaffolds.[1]

Mechanistic Foundations: The Electronic Architect

The nitro group exerts its influence through two concurrent vectors: a strong inductive withdrawal (


) and a profound resonance withdrawal (

).
Quantitative Electronic Parameters

To predict reactivity, we rely on Hammett Substituent Constants (


). The nitro group possesses some of the highest positive 

values, indicating massive electron withdrawal.
ParameterValueInterpretation

+0.71Strong inductive withdrawal; deactivates meta position less than ortho/para.

+0.78Combined inductive and resonance withdrawal; maximizes positive charge at para position.

+1.27Enhanced resonance capability when conjugated with electron-rich donors (e.g., phenols, anilines).
Resonance and Charge Distribution

The nitro group imposes specific areas of electron deficiency (positive potential) at the ortho and para positions. This is the causality behind its directing effects:

  • Electrophilic Attack: The ring is deactivated. Incoming electrophiles are forced to the meta position, the "least deactivated" site.

  • Nucleophilic Attack: The ring is activated.[2][3][4] Nucleophiles attack ortho or para positions, where the negative charge of the transition state can be delocalized onto the nitro oxygens.

ResonanceEffects NO2 Nitro Group (-NO2) Inductive Inductive Effect (-I) (Electronegativity of N) NO2->Inductive Resonance Resonance Effect (-R) (Pi-system overlap) NO2->Resonance OrthoPara Ortho/Para Positions: High + Charge Density Inductive->OrthoPara Through Sigma Bonds Resonance->OrthoPara Delocalization Reactivity_SNAr SNAr: Activated (Ortho/Para Attack) OrthoPara->Reactivity_SNAr Stabilizes Meisenheimer Complex Meta Meta Position: Relative Neutrality Reactivity_EAS EAS: Deactivated (Meta Directing) Meta->Reactivity_EAS Least Destabilized TS

Figure 1: Mechanistic flow of the nitro group's electronic perturbations leading to divergent reactivity profiles.

The Sword: Nucleophilic Aromatic Substitution ( )[2][5][6][7][8]

The most powerful application of the nitro group in drug discovery is enabling


 reactions. This allows for the displacement of halides (F > Cl ≈ Br) by amines, alkoxides, or thiols.
The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism.[3][5] The rate-determining step is usually the formation of the anionic intermediate (Meisenheimer complex). The nitro group is essential here because it acts as an electron sink, temporarily storing the negative charge introduced by the nucleophile.

Critical Rule: The nitro group must be ortho or para to the leaving group to stabilize this complex.[2][4] A meta-nitro group provides only inductive stabilization, which is often insufficient for clean chemistry.

SNAr_Mechanism Reactants Reactants (Ar-Cl + Nu-) TS1 Transition State 1 (High Energy) Reactants->TS1 Intermediate Meisenheimer Complex (Charge on Nitro Group) TS1->Intermediate Addition TS2 Transition State 2 (Loss of Cl-) Intermediate->TS2 Elimination Products Product (Ar-Nu) TS2->Products

Figure 2: Reaction coordinate of


. The nitro group lowers the energy of the Meisenheimer Complex.
Protocol: Displacement of 2,4-Dinitrochlorobenzene

Context: This is a model reaction for synthesizing core scaffolds. The presence of two nitro groups makes the chloride extremely labile.

Reagents:

  • Substrate: 1-chloro-2,4-dinitrobenzene (1.0 equiv)

  • Nucleophile: Morpholine (1.1 equiv)

  • Base:

    
     (2.0 equiv) - Acts as an HCl scavenger.
    
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Methodology:

  • Setup: Dissolve 1-chloro-2,4-dinitrobenzene in MeCN (0.5 M concentration) in a round-bottom flask.

  • Addition: Add

    
    . Then, add morpholine dropwise at room temperature (RT). Exotherm Warning: The reaction is exothermic. For large scales, cool to 0°C during addition.
    
  • Monitoring (Self-Validation):

    • TLC (30% EtOAc/Hexane): Look for the disappearance of the non-polar starting material (

      
      ) and appearance of the bright yellow/orange product (
      
      
      
      ).
    • Color Change: The reaction mixture will turn deep yellow/orange immediately upon amine addition (formation of the charge-transfer complex).

  • Workup:

    • Dilute with water (3x reaction volume). The product often precipitates.

    • If oil forms: Extract with Ethyl Acetate, wash with water (to remove DMF/salts), dry over

      
      , and concentrate.
      

The Transformation: Reduction Strategies

Once the nitro group has served its purpose as an activating group, it is rarely retained in the final drug candidate due to toxicity. It is typically reduced to an aniline, which serves as a handle for amides, ureas, or heterocycle formation.

Reduction Decision Matrix

Choosing the right reduction method is critical to avoid chemoselectivity errors (e.g., dehalogenation).

Reduction_Decision Start Substrate: Nitro-Aromatic Halogen Contains Halogens (Cl, Br, I)? Start->Halogen AcidSensitive Acid Sensitive Groups? Halogen->AcidSensitive Yes PdC H2 / Pd-C (Fast, Clean, but Dehalogenates) Halogen->PdC No FeHCl Fe / NH4Cl or HCl (Robust, Tolerates Halogens) AcidSensitive->FeHCl No SnCl2 SnCl2 / EtOH (Specific for Aldehydes present) AcidSensitive->SnCl2 Yes (e.g., Aldehydes) ZnAcOH Zn / Acetic Acid (Mild) AcidSensitive->ZnAcOH Yes (General)

Figure 3: Decision tree for selecting the appropriate nitro reduction methodology.

Protocol: Bechamp Reduction (Fe/NH4Cl)

Context: This is the "workhorse" method for drug discovery. It tolerates halides, esters, and nitriles, which catalytic hydrogenation (Pd/C) might destroy.

Reagents:

  • Nitroarene (1.0 equiv)

  • Iron Powder (5.0 equiv) - Must be fine mesh.

  • Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio).

Methodology:

  • Suspension: Combine Nitroarene, Iron, and

    
     in the solvent mixture.
    
  • Activation: Heat to 70-80°C with vigorous stirring. Mechanical stirring is preferred as magnetic bars often seize due to the iron sludge.

  • Self-Validating Endpoint:

    • Monitor via LCMS. The mass shift is M-30 (loss of

      
      , gain of 
      
      
      
      :
      
      
      ) or M-14 depending on ionization.
    • Visual Check: The grey iron powder turns into a rust-colored sludge (

      
      ).
      
  • Workup (Critical Step):

    • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Caution: Dry iron waste can be pyrophoric; keep wet.

    • Concentration: Evaporate the ethanol.

    • Extraction: Basify the aqueous residue with saturated

      
       (to ensure aniline is neutral) and extract with EtOAc.
      

Pharmaceutical Relevance & Toxicology[9][10]

The Toxicophore Alert

While nitro groups appear in drugs like Linezolid (antibiotic) and Nifedipine (calcium channel blocker), they are generally avoided in modern screening libraries.

  • Mechanism of Toxicity: In vivo, nitroreductases (Type I and II) reduce the nitro group.[6]

    • 
       (Nitroso) 
      
      
      
      (Hydroxylamine).
  • Genotoxicity: The hydroxylamine intermediate can undergo esterification (e.g., by acetyltransferases), creating a nitrenium ion (

    
    ). This powerful electrophile attacks DNA (guanine residues), causing mutations (Ames positive).
    
Strategic Use

Use the nitro group as a synthetic intermediate , not a final handle. If a nitro group is required for binding (e.g., H-bond acceptor), consider bio-isosteres such as:

  • Trifluoromethyl (

    
    ): Electron withdrawing, metabolically stable.
    
  • Nitrile (

    
    ): Linear, withdrawing, less sterically demanding.
    
  • Sulfonyl (

    
    ): Strong EWG, different solubility profile.
    

References

  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Bunnett, J. F. (1951). Mechanism of Nucleophilic Aromatic Substitution. Chemical Reviews. Link

  • Nepali, K., Lee, H., & Liou, J. (2019).[7] Nitro-Group-Containing Drugs.[7][8] Journal of Medicinal Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Reduction of Nitro Compounds. Link

  • Patterson, S., & Wyllie, S. (2014). Nitro drugs: current and emerging trends. Expert Opinion on Drug Discovery. Link

Sources

Foundational

Methyl 3-iodo-4-methoxy-5-nitrobenzoate as a pharmaceutical intermediate.

An In-depth Technical Guide to Methyl 3-iodo-4-methoxy-5-nitrobenzoate: A Versatile Pharmaceutical Intermediate Abstract Methyl 3-iodo-4-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound poised for significa...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 3-iodo-4-methoxy-5-nitrobenzoate: A Versatile Pharmaceutical Intermediate

Abstract

Methyl 3-iodo-4-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound poised for significant utility in modern drug discovery and development. Its unique scaffold incorporates three distinct and synthetically valuable functional groups: a nitro group, an iodine atom, and a methoxy group, all attached to a central methyl benzoate core. This guide provides a comprehensive technical overview of this intermediate, proposing a robust synthetic pathway, outlining methods for its characterization, and exploring its vast potential in medicinal chemistry. The strategic arrangement of its functional groups makes it an exemplary building block for constructing complex molecular architectures through sequential, regioselective transformations. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage advanced intermediates for the synthesis of novel pharmaceutical agents.

Introduction: The Strategic Value of a Polysubstituted Core

In the landscape of pharmaceutical synthesis, the efficiency and novelty of a drug candidate's synthetic route are paramount. The starting materials and key intermediates chosen often dictate the feasibility, cost, and scalability of the entire process. Highly functionalized building blocks, such as Methyl 3-iodo-4-methoxy-5-nitrobenzoate, offer a significant advantage by providing multiple reaction handles that can be addressed with high selectivity.

The core value of this intermediate lies in the orthogonal reactivity of its substituents:

  • The Iodo Group: Serves as an exceptional handle for carbon-carbon and carbon-heteroatom bond formation via a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1]

  • The Nitro Group: A powerful electron-withdrawing group that can be readily reduced to a primary amine. This transformation opens the door to a vast range of subsequent reactions, including amide bond formation, sulfonylation, and diazotization.[2]

  • The Ester and Methoxy Groups: These groups modulate the electronic properties of the aromatic ring and can be further manipulated if required. The ester can be hydrolyzed to a carboxylic acid or converted directly into an amide.

This guide will provide the necessary technical details to synthesize, characterize, and strategically utilize this potent intermediate.

Physicochemical and Spectroscopic Data

A summary of the key properties for Methyl 3-iodo-4-methoxy-5-nitrobenzoate is presented below. While experimental data for this specific molecule is not widely published, the following table combines computed properties and predicted spectroscopic data based on analogous structures.[3][4][5]

PropertyValue
IUPAC Name Methyl 3-iodo-4-methoxy-5-nitrobenzoate
Molecular Formula C₉H₈INO₅
Molecular Weight 337.07 g/mol
Appearance Expected to be a yellow to brown solid[4]
CAS Number Not assigned
Predicted ¹H NMR δ (ppm): ~8.3 (d, 1H), ~8.1 (d, 1H), ~4.0 (s, 3H), ~3.9 (s, 3H)
Predicted ¹³C NMR δ (ppm): ~164, ~155, ~148, ~140, ~128, ~125, ~90, ~62, ~53
Predicted IR (cm⁻¹) ~1725 (C=O, ester), ~1530 & ~1350 (NO₂, asymm. & symm.), ~1250 (C-O, ether)
Predicted MS (EI) m/z (%): 337 (M⁺)

Proposed Synthesis Pathway and Experimental Protocols

A robust and regioselective synthesis is critical for the utility of any pharmaceutical intermediate. The following two-step pathway is proposed, starting from the commercially available 3-iodo-4-methoxybenzoic acid. This route is designed to ensure precise control over the substitution pattern, leveraging the directing effects of the substituents.

Synthesis_Pathway cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Fischer Esterification A 3-Iodo-4-methoxybenzoic Acid B 3-Iodo-4-methoxy-5-nitrobenzoic Acid A->B HNO₃, H₂SO₄ 0-10 °C C 3-Iodo-4-methoxy-5-nitrobenzoic Acid D Methyl 3-iodo-4-methoxy-5-nitrobenzoate (Target Molecule) C->D Methanol (CH₃OH) cat. H₂SO₄, Reflux

Caption: Proposed two-step synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

Protocol 3.1: Synthesis of 3-Iodo-4-methoxy-5-nitrobenzoic Acid (Step 1)

Causality: The nitration of 3-iodo-4-methoxybenzoic acid is directed to the 5-position. The powerful ortho-, para-directing methoxy group activates the 2- and 6-positions, while the moderately ortho-, para-directing iodo group activates the 2- and 5-positions. The meta-directing carboxylic acid deactivates the ring but directs to the 5-position. The confluence of these directing effects, particularly the strong activation towards the 5-position by the iodo and acid groups, favors substitution at this site. Using a standard nitrating mixture (HNO₃/H₂SO₄) at low temperatures minimizes side reactions.[6][7][8]

Methodology:

  • In a round-bottomed flask fitted with a magnetic stirrer and a dropping funnel, add 3-iodo-4-methoxybenzoic acid (1.0 eq).

  • Cool the flask in an ice-salt bath to 0 °C and slowly add concentrated sulfuric acid (4.0 eq) while stirring, maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.1 eq) in a separate flask cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes. The internal temperature must be maintained between 0 and 10 °C to prevent over-nitration and degradation.[7]

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The solid precipitate, 3-iodo-4-methoxy-5-nitrobenzoic acid, is collected by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. The product can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Protocol 3.2: Synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate (Step 2)

Causality: Fischer esterification is a reliable and straightforward method for converting a carboxylic acid to a methyl ester. Using methanol as both the solvent and reagent in the presence of a catalytic amount of strong acid (H₂SO₄) drives the equilibrium towards the product. The reaction is typically heated to reflux to achieve a reasonable reaction rate.[9]

Methodology:

  • To a solution of 3-iodo-4-methoxy-5-nitrobenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.2 eq) dropwise.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from methanol or ethyl acetate/hexane to afford Methyl 3-iodo-4-methoxy-5-nitrobenzoate as a crystalline solid.

Synthetic Applications in Drug Development

The true value of this intermediate is realized in its subsequent transformations. The strategically placed functional groups allow for a diverse range of synthetic routes to complex target molecules.

Applications cluster_Suzuki Suzuki Coupling cluster_Reduction Nitro Reduction cluster_Hydrolysis Ester Hydrolysis Start Methyl 3-iodo-4-methoxy-5-nitrobenzoate Suzuki_Product Aryl/Heteroaryl Substituted Benzoate Start->Suzuki_Product R-B(OH)₂ Pd Catalyst, Base Amine_Product Methyl 3-amino-5-iodo- 4-methoxybenzoate Start->Amine_Product Fe/AcOH or H₂, Pd/C Acid_Product 3-Iodo-4-methoxy- 5-nitrobenzoic Acid Start->Acid_Product LiOH, H₂O/THF Amide_Product Amide Derivatives Amine_Product->Amide_Product R-COCl or R-COOH Coupling Agent

Caption: Key synthetic transformations of Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

  • Cross-Coupling Reactions: The iodide is the most reactive site for oxidative addition to a palladium(0) catalyst. This enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups via Suzuki, Stille, Sonogashira, or Heck coupling. This is a cornerstone of modern medicinal chemistry for building molecular complexity. For instance, a similar intermediate, Methyl 3-Iodo-4-Methylbenzoate, is a key building block in the synthesis of the tyrosine kinase inhibitor Ponatinib.[1]

  • Reduction and Functionalization of the Amine: The nitro group can be selectively reduced under various conditions (e.g., Fe/AcOH, SnCl₂, or catalytic hydrogenation) to yield the corresponding aniline.[2] This amine is a nucleophile that can be acylated to form amides, reacted with sulfonyl chlorides to form sulfonamides, or used in cyclization reactions to build heterocyclic rings—motifs commonly found in active pharmaceutical ingredients.

  • Manipulation of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing another point for modification, such as the formation of amides with various amines via peptide coupling reagents.

Safety and Handling

As a laboratory chemical, Methyl 3-iodo-4-methoxy-5-nitrobenzoate should be handled with appropriate care. Although a specific safety assessment has not been performed, data from analogous compounds suggest the following precautions.[10][11][12][13]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12] Avoid contact with skin and eyes.[11] Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and oxidizing agents.[11][13]

  • Disposal: Dispose of waste in accordance with local, state, and national regulations. Do not discharge into waterways.[10]

Conclusion

Methyl 3-iodo-4-methoxy-5-nitrobenzoate represents a highly valuable and versatile platform for the synthesis of complex organic molecules. Its carefully orchestrated array of functional groups provides chemists with a powerful tool for building diverse libraries of compounds for drug discovery. The proposed synthetic route is logical and based on well-established, high-yielding chemical transformations. By enabling selective and sequential modifications through cross-coupling, nitro reduction, and ester manipulation, this intermediate serves as an ideal starting point for developing novel pharmaceutical agents, ultimately accelerating the path from chemical synthesis to clinical application.

References

  • Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET.
  • Santa Cruz Biotechnology, Inc. (2023, August 10). SAFETY DATA SHEET.
  • ChemBlink. (n.d.). Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
  • TCI Chemicals. (2025, November 18). SAFETY DATA SHEET.
  • CymitQuimica. (2014, May 21). Safety Data Sheet.
  • Supporting Information - CDC Stacks. (n.d.).
  • Chem-Impex. (n.d.). Methyl 3-iodo-4-methoxybenzoate.
  • ChemicalBook. (n.d.). METHYL 3-IODO-4-METHOXYBENZOATE synthesis.
  • Thermo Fisher Scientific. (2011, February 23). SAFETY DATA SHEET.
  • Supporting Information for - The Royal Society of Chemistry. (n.d.).
  • Thermo Scientific Chemicals. (n.d.). Methyl 4-iodo-3-nitrobenzoate, 99%.
  • PubChem. (n.d.). Methyl 4-methoxy-3-nitrobenzoate.
  • ChemicalBook. (n.d.). METHYL 4-IODO-3-NITROBENZOATE.
  • PubChem. (n.d.). Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate.
  • Li, M. D., Zheng, Y. G., & Ji, M. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 673-678.

Sources

Exploratory

Strategic Precursor Selection in Modern API Synthesis: From Chiral Pools to Modular Assembly

Executive Summary In the high-stakes environment of pharmaceutical development, the "precursor" is not merely a starting material; it is the primary determinant of a synthetic route's scalability, stereochemical integrit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes environment of pharmaceutical development, the "precursor" is not merely a starting material; it is the primary determinant of a synthetic route's scalability, stereochemical integrity, and regulatory compliance. This guide moves beyond basic definitions to explore the strategic selection of pharmacologically active molecule precursors. We focus on two dominant methodologies: leveraging the Chiral Pool for inherent stereochemistry and utilizing Modular Organoboronates for convergent synthesis.

This document integrates ICH Q11 regulatory standards with practical, high-throughput chemistry, providing a roadmap for researchers to optimize their precursor strategies for both speed and compliance.

Part 1: The Logic of Precursor Selection

The selection of a precursor is a multi-variable optimization problem involving thermodynamics, atom economy, and regulatory starting material (RSM) designation.

The Regulatory Definition (ICH Q11)

According to ICH Q11 guidelines , a starting material must be a "significant structural fragment" of the drug substance. However, the scientific definition is broader. A robust precursor strategy must address:

  • Proprietary vs. Commodity: Is the precursor commercially available from multiple non-GMP sources?

  • Stereochemical Stability: Does the precursor carry a chiral center that risks racemization during downstream processing?

  • Impurity Profile: Are the impurities in the precursor structurally related to the API, making them difficult to purge?

Decision Matrix: Chiral Pool vs. De Novo Assembly

The following decision tree illustrates the logic applied when selecting a precursor source.

Precursor_Decision_Matrix Start Target Molecule Analysis Chirality Contains Chiral Centers? Start->Chirality Natural Matches Natural Product Motif? Chirality->Natural Yes Modular STRATEGY B: Modular Assembly (Cross-Coupling) Chirality->Modular No (Achiral) Pool STRATEGY A: Chiral Pool (Amino Acids, Terpenes) Natural->Pool High Homology Natural->Modular Low Homology Cost Cost/Scale Feasibility? Pool->Cost Modular->Cost

Figure 1: Strategic decision matrix for selecting precursor sources based on structural homology and chirality requirements.

Part 2: Modular Precursors – The Boron Advantage

While chiral pool precursors (like amino acids) are static, Organoboronates (boronic acids and esters) represent dynamic, modular precursors. They are the linchpin of modern medicinal chemistry, particularly in the synthesis of biaryl drugs (e.g., Bortezomib , Valsartan , Taselisib ).

Why Boron?
  • Stability: Boronic pinacol esters (Bpin) are air-stable and chromatographically purifiable, unlike Grignard or Organolithium reagents.[1]

  • Orthogonality: They tolerate a wide range of functional groups (esters, nitriles) that would be destroyed by other metallated precursors.

  • Green Chemistry: The Miyaura Borylation allows for the generation of these precursors using catalytic palladium rather than stoichiometric metals, aligning with Atom Economy principles [1].

Mechanism of Action: Miyaura Borylation

To generate a pharmacologically active precursor via borylation, one must understand the catalytic cycle to troubleshoot failures (e.g., protodeboronation).

Miyaura_Cycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X LigEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigEx + KOAc TransMet Transmetalation (with B2pin2) LigEx->TransMet + B2pin2 RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Ar-Bpin

Figure 2: Catalytic cycle of the Miyaura Borylation. Note the critical role of the acetate base (KOAc) in the Ligand Exchange step, which activates the Pd(II) species.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 4-(Methoxycarbonyl)phenylboronic acid pinacol ester (a versatile precursor for Suzuki coupling). Method: Palladium-Catalyzed Miyaura Borylation.[2][3][4]

Reagents & Setup
ReagentEquiv.RoleCritical Note
Methyl 4-bromobenzoate 1.0SubstrateMust be dry; water inhibits catalyst.
Bis(pinacolato)diboron (B2pin2) 1.1Boron SourceExcess ensures full conversion.
Pd(dppf)Cl2 · DCM 0.03CatalystRobust; resistant to air oxidation.
Potassium Acetate (KOAc) 3.0BaseMust be anhydrous. Hygroscopic KOAc kills the reaction.
1,4-Dioxane [0.2 M]SolventDegas thoroughly before use.
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.

    • Why: Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

  • Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes.

    • Validation: Solvent should show no bubbling when agitation stops.

  • Reagent Addition: Charge the flask with Methyl 4-bromobenzoate (1.0 equiv), B2pin2 (1.1 equiv), and KOAc (3.0 equiv). Add the catalyst Pd(dppf)Cl2 (3 mol%) last.

  • Reaction Initiation: Add the degassed solvent via syringe. Seal the flask and heat to 80°C for 4-12 hours.

    • Visual Check: The reaction mixture typically turns from orange/red to dark black/brown as Pd(0) colloidal species form. If it remains bright orange, the catalyst may not have activated.

  • Monitoring (Self-Validating Step):

    • Perform TLC (Hexanes/EtOAc 9:1).

    • Observation: The starting bromide (higher Rf) should disappear. The boronate ester product usually appears as a fluorescent spot under UV, often tailing slightly due to interaction with silica.

    • Stain: Dip in KMnO4. The Bpin moiety oxidizes rapidly (yellow spot on purple background).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Hexanes or run a short silica plug.

    • Note: Do not use acidic silica, as it may hydrolyze the ester.

Part 4: Quality Control & Regulatory Alignment

When developing precursors for GMP manufacturing, Impurity Control is paramount (ICH Q3A/Q3B).

Impurity Fate Mapping

Using the boronate precursor synthesized above, we must track specific impurities:

Impurity TypeOriginDetection MethodControl Strategy
Protodeboronated Arene Hydrolysis of C-B bondGC-MS / H-NMRMaintain anhydrous conditions; avoid high temp >100°C.
Homocoupled Biaryl Oxidative coupling of Ar-XHPLC (UV)Strict O2 exclusion (degassing).
Residual Palladium Catalyst carryoverICP-MSScavenger resins (e.g., Thiol-silica) or crystallization.
Regulatory Designation

To justify this boronate as a Regulatory Starting Material (RSM) under ICH Q11:

  • Structural Complexity: It is a significant fragment of the final API.

  • Isolation: It is isolated and purified (crystallized).[3]

  • Specification: It has defined specs for Identity (NMR), Purity (HPLC >98%), and Heavy Metals (Pd <20 ppm).

References

  • Trost, B. M. (1991).[5] The atom economy: a search for synthetic efficiency.[5][6][7][8] Science, 254(5037), 1471–1477. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • International Council for Harmonisation (ICH). (2012). Guideline Q11: Development and Manufacture of Drug Substances. Link

  • Fyfe, J. W. B., & Watson, A. J. B. (2017). Recent Developments in Organoboron Chemistry: Old Dogs, New Tricks. Chem, 3(1), 31–55. Link

  • U.S. Food and Drug Administration (FDA). (2018).[9] Q11 Development and Manufacture of Drug Substances. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Pd-Catalyzed Cross-Coupling of Methyl 3-iodo-4-methoxy-5-nitrobenzoate

This is a comprehensive Application Note and Protocol guide for the Palladium-catalyzed cross-coupling of Methyl 3-iodo-4-methoxy-5-nitrobenzoate . This document is designed for use by medicinal chemists and process deve...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the Palladium-catalyzed cross-coupling of Methyl 3-iodo-4-methoxy-5-nitrobenzoate . This document is designed for use by medicinal chemists and process development scientists.

Abstract & Scope

Methyl 3-iodo-4-methoxy-5-nitrobenzoate (IMNB) represents a highly functionalized "privileged scaffold" in drug discovery, particularly for the synthesis of kinase inhibitors and antimicrobial agents. Its dense functionalization—combining an electrophilic aryl iodide, a nucleophilic-susceptible ester, and a redox-active nitro group—presents unique chemoselectivity challenges.

This guide details optimized protocols for Suzuki-Miyaura and Sonogashira cross-couplings. It addresses the specific electronic "push-pull" effects of the substrate and provides solutions for minimizing common side reactions such as protodehalogenation and nitro-group reduction.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7]

Structural Dynamics

The reactivity of IMNB is governed by the interplay between three substituents on the benzene core:

  • C3-Iodine (Reactive Handle): The primary site for oxidative addition.

  • C4-Methoxy (Donor): Positioned ortho to the iodine. Its mesomeric donation (+M) increases electron density at the C-I bond, theoretically raising the barrier for oxidative addition compared to non-donating analogs. However, this is counterbalanced by the strong withdrawal from other groups.

  • C5-Nitro & C1-Ester (Acceptors): These strong electron-withdrawing groups (EWG) significantly decrease the electron density of the ring, facilitating rapid oxidative addition of Pd(0) despite the methoxy group's influence.

Key Challenge: The ortho-methoxy group creates a steric pocket that can hinder bulky ligands. Furthermore, the electron-deficient nature of the ring makes the C-I bond susceptible to halogen-metal exchange (leading to dehalogenation) if transmetallation is slow.

Reaction Pathway Visualization[8]

ReactionPathway Substrate Methyl 3-iodo-4-methoxy-5-nitrobenzoate (IMNB) OxAdd Oxidative Addition (L2Pd-Ar-I) Substrate->OxAdd Pd(0) Side_Red Side Reaction: Nitro Reduction Substrate->Side_Red H2 / Pd (if generated) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet R-B(OH)2 / Base Side_Dehal Side Reaction: Protodehalogenation OxAdd->Side_Dehal Slow Transmetallation RedElim Reductive Elimination (Product Formation) TransMet->RedElim

Caption: Mechanistic pathway highlighting the critical oxidative addition and potential divergence points for side reactions.

Methodology 1: Suzuki-Miyaura Coupling[9][10]

This protocol is optimized to prevent hydrolysis of the methyl ester and reduction of the nitro group while ensuring efficient coupling at the sterically crowded C3 position.

Reagents & Materials
  • Substrate: Methyl 3-iodo-4-methoxy-5-nitrobenzoate (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

    • Rationale: The bidentate dppf ligand has a large bite angle, stabilizing the Pd center and promoting reductive elimination in sterically congested systems.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

    • Rationale: Weaker bases like carbonate or phosphate are preferred over hydroxides/alkoxides to prevent hydrolysis of the C1-methyl ester.

  • Solvent: 1,4-Dioxane/Water (9:1 v/v)

    • Note: Strictly degassed to prevent homocoupling.

Step-by-Step Protocol
  • Setup: Charge a dry Schlenk tube or microwave vial with IMNB (337 mg, 1.0 mmol), boronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (25 mg, 0.03 mmol), and K₃PO₄ (425 mg, 2.0 mmol).

  • Inert Atmosphere: Cap the vessel and evacuate/backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (9 mL) and Water (1 mL) via syringe.

  • Reaction:

    • Thermal: Heat to 80°C for 4–6 hours.

    • Microwave: Heat to 100°C for 30 minutes.

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS. Look for the disappearance of the starting material peak (m/z ~337).

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Dilute with EtOAc (20 mL) and water (20 mL).

    • Separate phases.[5] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[6]

  • Purification: Flash column chromatography (SiO₂). The nitro group makes the product polar; a gradient of 10% -> 40% EtOAc in Hexanes is typically effective.

Methodology 2: Sonogashira Coupling[12]

Sonogashira coupling with IMNB is highly efficient but requires careful temperature control to prevent degradation of the nitro group or polymerization of the alkyne.

Reagents & Materials
  • Substrate: Methyl 3-iodo-4-methoxy-5-nitrobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (2-3 mol%)

  • Co-Catalyst: CuI (5 mol%)

    • Critical: Purity of CuI is essential. Use off-white/tan CuI; if green/blue, recrystallize from KI solution.

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 v/v) or pure Et₃N.

Step-by-Step Protocol
  • Setup: In a flame-dried round-bottom flask, combine IMNB (1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Degassing: Evacuate and backfill with Argon.

  • Addition: Add degassed THF (5 mL) and Et₃N (5 mL). Stir until the substrate dissolves.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe at Room Temperature (RT).

  • Reaction:

    • Stir at RT for 1 hour.

    • If reaction is sluggish (due to the steric methoxy group), heat to 40-50°C . Do not exceed 60°C to avoid alkyne dimerization (Glaser coupling).

  • Workup:

    • Filter the reaction mixture through a pad of Celite to remove Pd/Cu salts.

    • Wash the pad with EtOAc.

    • Concentrate the filtrate and purify via column chromatography.

Comparative Data & Troubleshooting

Reaction Parameter Summary
ParameterSuzuki-MiyauraSonogashira
Primary Catalyst Pd(dppf)Cl₂Pd(PPh₃)₂Cl₂
Co-Catalyst NoneCuI
Base K₃PO₄ (Weak, Inorganic)Et₃N (Organic amine)
Solvent System Dioxane/H₂O (Polar)THF/Et₃N (Non-polar/Basic)
Temp. Range 80–100°C25–50°C
Major Risk Ester HydrolysisGlaser Homocoupling
Troubleshooting Guide
  • Issue: Protodehalogenation (Formation of Methyl 4-methoxy-5-nitrobenzoate)

    • Cause: Oxidative addition is fast, but transmetallation is slow. The Pd-Ar intermediate abstracts a proton from the solvent or moisture.

    • Solution: Use anhydrous solvents for Sonogashira.[7] For Suzuki, increase the concentration of the boronic acid and base to accelerate transmetallation. Switch to a catalyst with a tighter bite angle like Pd(dppe)Cl₂.

  • Issue: Homocoupling of Boronic Acid

    • Cause: Presence of Oxygen.

    • Solution: Rigorous degassing (freeze-pump-thaw or vigorous sparging with Argon for 15 mins).

  • Issue: Low Conversion (Steric Hindrance)

    • Cause: The ortho-methoxy group blocks the approach of the coupling partner.

    • Solution: Switch to Buchwald's SPhos or XPhos ligands. These bulky, electron-rich biaryl phosphine ligands are designed to facilitate coupling in sterically demanding environments [1].

Safety & Handling

  • Nitro Compounds: While IMNB is stable, nitro-aromatics can be energetic. Avoid heating dry residues to high temperatures (>150°C).

  • Palladium/Copper: Heavy metals are toxic. All waste must be segregated into heavy metal waste streams.

  • Alkyl Iodides: The starting material is an alkylating agent (potential sensitizer). Handle in a fume hood with gloves.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Chinchilla, R., & Nájera, C. (2007).[2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.

Sources

Application

Application Notes and Protocols: The Strategic Utility of Methyl 3-iodo-4-methoxy-5-nitrobenzoate in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold for Drug Discovery In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. While...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutics. While many building blocks are well-established, the exploration of novel, densely functionalized aromatic systems offers new avenues for innovation. Methyl 3-iodo-4-methoxy-5-nitrobenzoate is one such compound, poised as a highly versatile intermediate for the synthesis of complex, biologically active molecules. Although not widely documented, an analysis of its constituent functional groups—an iodo moiety, a nitro group, a methoxy substituent, and a methyl ester—reveals a convergence of chemical handles that are invaluable in modern drug discovery.

This guide provides an in-depth exploration of the potential applications of Methyl 3-iodo-4-methoxy-5-nitrobenzoate. We will delve into a proposed synthetic route, detail its application in key synthetic transformations, and contextualize its utility as a scaffold for generating diverse molecular architectures, particularly in the realm of kinase inhibitor development. The protocols and insights presented herein are grounded in established chemical principles and are designed to empower researchers to leverage this promising building block in their drug discovery programs.

The Medicinal Chemistry Rationale: A Trifecta of Functionality

The power of Methyl 3-iodo-4-methoxy-5-nitrobenzoate lies in the orthogonal reactivity of its key functional groups. This allows for a stepwise and controlled elaboration of the molecular scaffold.

  • The Iodo Group: A Gateway to Complexity: The iodine atom serves as a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. This enables the facile introduction of aryl, heteroaryl, alkyl, and amino substituents, providing a rapid means to explore the chemical space around the core scaffold. Iodinated phenyl derivatives are of great interest in the synthesis of pharmaceuticals and other functional materials.[1]

  • The Nitro Group: A Latent Amino Synthon and Modulator: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring.[2] More importantly, it can be readily and cleanly reduced to an amino group. This transformation is a cornerstone of medicinal chemistry, as the resulting aniline is a key precursor for the synthesis of amides, sulfonamides, and a vast array of heterocyclic systems, which are prevalent in kinase inhibitors.[3][4] Nitroaromatic compounds themselves have been investigated for a range of biological activities, including antifungal and antitubercular properties.[5][6][7]

  • The Methoxy and Methyl Ester Groups: Fine-Tuning and Further Functionalization: The methoxy group can influence the conformation and metabolic stability of a molecule and can act as a hydrogen bond acceptor in interactions with biological targets. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing an additional site for modification, most commonly through amide bond formation with a diverse range of amines.

This unique combination of functionalities in a single molecule allows for a multi-directional approach to library synthesis, as illustrated below.

G cluster_0 Primary Transformations cluster_1 Secondary Functionalization cluster_2 Tertiary Elaboration main Methyl 3-iodo-4-methoxy-5-nitrobenzoate cc Cross-Coupling (e.g., Suzuki, Heck) main->cc Iodo Group red Nitro Reduction main->red Nitro Group hyd Ester Hydrolysis main->hyd Ester Group biaryl Bi-aryl & Complex Scaffolds cc->biaryl amine Amine Intermediate red->amine acid Carboxylic Acid hyd->acid amide Amide/Sulfonamide Formation amine->amide heterocycle Heterocycle Synthesis amine->heterocycle amide2 Amide Coupling acid->amide2

Caption: Multi-directional synthetic utility of the title compound.

Proposed Synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate

The synthesis of polysubstituted benzenes requires careful planning regarding the order of reactions to ensure the desired regioselectivity, governed by the directing effects of the existing substituents.[8][9] A plausible retrosynthetic analysis suggests a multi-step pathway starting from commercially available precursors.

G A Methyl 3-iodo-4-methoxy-5-nitrobenzoate B 3-Iodo-4-methoxy-5-nitrobenzoic Acid A->B Fischer Esterification C 4-Hydroxy-3-iodo-5-nitrobenzoic Acid B->C Methylation D 4-Hydroxy-3-nitrobenzoic Acid C->D Iodination E 4-Hydroxybenzoic Acid D->E Nitration

Caption: Proposed retrosynthetic pathway.

Protocol 1: Synthesis of Methyl 3-iodo-4-methoxy-5-nitrobenzoate

This protocol is a proposed synthetic sequence based on standard, well-documented organic transformations.

Step 1: Nitration of 4-Hydroxybenzoic Acid

  • To a stirred solution of 4-hydroxybenzoic acid (1 equiv.) in glacial acetic acid, slowly add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid (catalytic amount) at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Pour the reaction mixture into ice-water.

  • Filter the resulting precipitate, wash with cold water, and dry to yield 4-hydroxy-3-nitrobenzoic acid.

Step 2: Iodination of 4-Hydroxy-3-nitrobenzoic Acid

  • Dissolve 4-hydroxy-3-nitrobenzoic acid (1 equiv.) in methanol.

  • Add potassium iodide (1.5 equiv.) and potassium iodate (0.5 equiv.).

  • Heat the mixture to reflux and stir for 12-16 hours.[1]

  • Cool the reaction, dilute with water, and acidify with dilute HCl.

  • Extract the product with ethyl acetate, wash with sodium thiosulfate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 4-hydroxy-3-iodo-5-nitrobenzoic acid.

Step 3: Methylation of 4-Hydroxy-3-iodo-5-nitrobenzoic Acid

  • Suspend 4-hydroxy-3-iodo-5-nitrobenzoic acid (1 equiv.) in acetone.

  • Add potassium carbonate (2.5 equiv.) followed by dimethyl sulfate (1.2 equiv.).

  • Reflux the mixture for 6-8 hours until the starting material is consumed (monitored by TLC).

  • Filter off the inorganic salts and concentrate the filtrate.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate to give crude 3-iodo-4-methoxy-5-nitrobenzoic acid.

Step 4: Fischer Esterification

  • Dissolve the crude 3-iodo-4-methoxy-5-nitrobenzoic acid (1 equiv.) in excess methanol.

  • Add concentrated sulfuric acid (catalytic amount, ~5 mol%) dropwise.[10]

  • Heat the solution at reflux for 4-6 hours.

  • Cool the mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

StepKey ReagentsTypical Yield (%)Purity (%)
1. Nitration HNO₃, H₂SO₄, Acetic Acid80-90>95
2. Iodination KI, KIO₃, Methanol65-75>90
3. Methylation (CH₃)₂SO₄, K₂CO₃, Acetone85-95>90
4. Esterification Methanol, H₂SO₄90-98>98
Note: Yields and purities are estimated based on analogous reactions and would require experimental optimization.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The polysubstituted pattern of Methyl 3-iodo-4-methoxy-5-nitrobenzoate makes it an excellent starting point for the synthesis of heterocyclic scaffolds common in kinase inhibitors, such as quinazolines and pyrazolopyrimidines.[11][12] The following protocols demonstrate its utility in key transformations toward such scaffolds.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the use of the iodo group to introduce an aryl or heteroaryl moiety, a common strategy to build kinase inhibitor cores that target the hydrophobic pocket of the ATP binding site.

  • To a degassed mixture of Methyl 3-iodo-4-methoxy-5-nitrobenzoate (1 equiv.), a suitable boronic acid or ester (1.2 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equiv.) in a solvent system like 1,4-dioxane/water (4:1), add a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%).

  • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100 °C for 2-12 hours, monitoring progress by LC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate under reduced pressure and purify the residue by column chromatography to yield the bi-aryl product.

G start Methyl 3-iodo-4-methoxy-5-nitrobenzoate + Ar-B(OH)₂ reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents 1. Combine conditions Heat (80-100 °C) Inert Atmosphere (N₂) reagents->conditions 2. React workup Aqueous Workup & Extraction conditions->workup 3. Quench & Isolate purification Column Chromatography workup->purification 4. Purify product Coupled Bi-aryl Product purification->product 5. Obtain Product

Caption: Workflow for a typical Suzuki cross-coupling reaction.

Protocol 3: Nitro-Group Reduction and Subsequent Amidation

This two-step protocol demonstrates the conversion of the nitro group into a versatile amino handle, which is then used to form an amide bond—a critical linkage in many drug molecules.

Step A: Reduction of the Nitro Group

  • Dissolve the nitro-aromatic compound (1 equiv.) in a suitable solvent such as ethanol, ethyl acetate, or methanol.

  • Add a reducing agent. Common choices include:

    • Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker).

    • Chemical Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv.) in ethanol at reflux, or iron powder (Fe) in acetic acid.

  • Stir the reaction at the appropriate temperature (room temperature for hydrogenation, elevated for chemical reduction) until the starting material is consumed.

  • For Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.

  • For SnCl₂ or Fe: Quench the reaction, basify with aqueous NaHCO₃ or NaOH, and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield the aniline intermediate, which is often used directly in the next step.

Step B: Amide Coupling

  • Dissolve the synthesized aniline (1 equiv.) in a dry, aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2 equiv.).

  • Cool the mixture to 0 °C and add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC/HOBt) (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Upon completion, dilute with DCM and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by chromatography or recrystallization to obtain the final amide product.

Conclusion

Methyl 3-iodo-4-methoxy-5-nitrobenzoate represents a strategically designed chemical scaffold with significant potential in medicinal chemistry. Its trifecta of orthogonally reactive functional groups provides a robust platform for the synthesis of diverse and complex molecular libraries. By leveraging the iodo-group for cross-coupling, the nitro-group as a masked amine, and the methyl ester for further derivatization, researchers can efficiently navigate chemical space in the pursuit of novel therapeutic agents. The protocols and strategies outlined in this guide are intended to serve as a foundational resource for scientists and drug development professionals seeking to exploit the synthetic versatility of this promising intermediate.

References

  • Synthesis of polysubstituted arenes through organocatalytic benzannulation. National Center for Biotechnology Information. [Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. National Center for Biotechnology Information. [Link]

  • Synthesis of polysubstituted aromatic compounds and aromatisation process for use therein.
  • Synthesis of Polysubstituted Benzenes. Fiveable. [Link]

  • 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. ResearchGate. [Link]

  • Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]

  • 16.10: Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Iridium-catalyzed C−H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations. National Center for Biotechnology Information. [Link]

  • Synthesis and evaluation of novel iodinated phenyl benzamides. BUET Institutional Repository. [Link]

  • Workable Synthetic Route to Functionalized 1,6-Benzodiazocines. ResearchGate. [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • New synthetic routes to Triazolo-benzodiazepine analogues. University of Dundee. [Link]

  • Process for the preparation of iodinated contrast agents and intermediates therefor.
  • Synthesis of methyl m-nitrobenzoate from acetophenone in three steps | Poster Board #802. American Chemical Society. [Link]

  • Radioiodinated (1E,4E)-1-(4-aminophenyl)-5-(4-iodophenyl)penta-1,4-dien-3-one and (1E,4E)-1-(4-iodophenyl)-5-(4-(methylamino)phenyl)penta-1,4-dien-3-one. National Center for Biotechnology Information. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. National Center for Biotechnology Information. [Link]

  • (Tosylimino)phenyl-λ3-iodane as a Reagent for the Synthesis of Methyl Carbamates via Hofmann Rearrangement of Aromatic and Aliphatic Carboxamides. ACS Publications. [Link]

  • (Tosylimino)phenyl-λ 3 -iodane as a Reagent for the Synthesis of Methyl Carbamates via Hofmann Rearrangement of Aromatic and Aliphatic Carboxamides. Organic Chemistry Portal. [Link]

  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. National Center for Biotechnology Information. [Link]

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. [Link]

  • Application of a macrocyclization strategy in kinase inhibitor development. ScienceOpen. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 3-iodo-4-methoxy-5-nitrobenzoate

Case ID: PUR-MIMN-505 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Isolation & Purification Protocols[1][2] Executive Summary & Molecule Profile Welcome to the Technical Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-MIMN-505 Status: Open Support Level: Tier 3 (Senior Application Scientist) Subject: Troubleshooting Isolation & Purification Protocols[1][2]

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. You are likely working with Methyl 3-iodo-4-methoxy-5-nitrobenzoate , a highly functionalized intermediate often used in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) or radioligands.[1][2]

This molecule presents a unique purification challenge due to the "push-pull" electronic effects of its substituents:

  • Nitro (-NO₂): Strong electron-withdrawing, increases polarity.[1][2]

  • Methoxy (-OMe): Electron-donating, slight solubility enhancement in alcohols.[1][2]

  • Iodine (-I): Lipophilic, heavy atom, potential leaving group (instability).[1][2]

  • Ester (-COOMe): Susceptible to hydrolysis under acidic/basic extremes.[1][2]

Physical Profile (Reference Data):

Property Characteristic Implication for Purification
State Solid (Crystalline) Recrystallization is the primary purification method.[1][2]
Color Pale Yellow to Orange Dark/Purple discoloration indicates free iodine (decomposition).
Solubility (High) DCM, EtOAc, THF Good solvents for extraction or loading columns.[1][2]
Solubility (Low) Water, Hexanes, Cold Alcohols Good anti-solvents for precipitation/trituration.[1][2]

| Stability | Light/Heat Sensitive | Avoid prolonged heating >60°C; store in amber vials.[2] |

Diagnostic Decision Tree (Workflow)

Before proceeding, identify your current bottleneck using the logic flow below.

PurificationWorkflow Start Start: Crude Material Evaluation CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Decision1 Purity > 85%? CheckPurity->Decision1 Recryst Protocol A: Recrystallization (Solvent: EtOH or EtOAc/Heptane) Decision1->Recryst Yes Decision2 Major Impurity? Decision1->Decision2 No Final Final Product: Pale Yellow Solid Recryst->Final AcidImpurity Impurity: Carboxylic Acid (Hydrolysis Product) Decision2->AcidImpurity Low Rf spot RegioImpurity Impurity: Regioisomer/Starting Material Decision2->RegioImpurity Close Rf spot Wash Protocol B: Bicarb Wash + Trituration AcidImpurity->Wash Column Protocol C: Flash Chromatography (Gradient: Hex -> EtOAc) RegioImpurity->Column Wash->CheckPurity Column->CheckPurity

Caption: Logical workflow for selecting the appropriate purification method based on crude purity and impurity profile.

Troubleshooting Guides & FAQs

Issue 1: "My product is oiling out instead of crystallizing."

Diagnosis: This is common when the crude mixture contains residual high-boiling solvents (DMF/DMSO) or when the cooling gradient is too steep. Technical Fix:

  • Seed Crystal: If available, add a seed crystal at the cloud point.

  • Solvent Switch: If using Ethanol, switch to a DCM/Hexane or EtOAc/Heptane system.[2]

    • Why? The heavy iodine atom increases lipophilicity. Alcohols might be too polar if the impurity profile is also polar.

  • Protocol:

    • Dissolve crude in minimum hot EtOAc (approx. 50°C).

    • Add Heptane dropwise until turbidity persists.[2]

    • Add 1-2 drops of EtOAc to clear the solution.

    • Cool slowly to RT, then 4°C. Do not plunge directly into ice.

Issue 2: "The solid is purple or dark brown."

Diagnosis: Iodine liberation. This indicates oxidative deiodination, likely caused by excess nitric acid during the synthesis or exposure to light/heat. Technical Fix:

  • Thiosulfate Wash: Dissolve the crude in EtOAc. Wash with 10% Sodium Thiosulfate (

    
    ) solution.[1]
    
    • Mechanism:[1][2][3][4][5] Thiosulfate reduces elemental iodine (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , purple) to iodide (
      
      
      
      , colorless/water-soluble).[1]
  • Re-isolation: Dry organic layer over

    
    , filter, and concentrate. The resulting solid should be yellow.[4][6]
    
Issue 3: "I see a new spot on TLC at the baseline (Low Rf)."

Diagnosis: Ester hydrolysis. You have generated 3-iodo-4-methoxy-5-nitrobenzoic acid . This happens if the workup was too basic (e.g., strong NaOH wash) or if the nitration mix was not quenched properly. Technical Fix (Acid Removal):

  • Bicarbonate Wash: Dissolve crude in EtOAc.[2] Wash 3x with Saturated Sodium Bicarbonate (

    
    ).[1][7]
    
    • Mechanism:[1][2][3][4][5] The carboxylic acid is deprotonated to the salt (

      
      ), which moves to the aqueous layer. The ester remains in the organic layer.
      
  • Verify: Acidify the aqueous waste to check if precipitate forms (confirms presence of acid byproduct).

Standard Operating Procedures (SOPs)

Protocol A: Recrystallization (Recommended for >85% Purity)

Reference Grounding: Adapted from standard nitrobenzoate purification protocols [1][2].[1]

  • Preparation: Place crude solid in an Erlenmeyer flask.

  • Dissolution: Add Ethanol (95%) or Methanol . Heat to near reflux (60-65°C).[1][2]

    • Note: If insoluble, add small amounts of Acetone or EtOAc until dissolved.

  • Filtration (Hot): If suspended particles remain (inorganic salts), perform a hot filtration through a pre-warmed funnel.[1]

  • Crystallization: Remove from heat. Allow to cool to room temperature undisturbed for 30 minutes. Then move to an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via Buchner funnel. Wash cake with cold ethanol (-20°C).

  • Drying: Vacuum dry at 40°C. Warning: High vacuum >4 hours can sublime iodine if the lattice is loose.

Protocol B: Flash Column Chromatography (For Dirty Crude)

Reference Grounding: Silica gel chromatography for methyl ester intermediates [3].

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate.[2]

  • Gradient:

    • Start: 95:5 (Hex:EtOAc) to elute non-polar iodine byproducts.

    • Product Elution: Typically occurs around 80:20 to 70:30 .[2]

    • Stop: Before 50:50 (elutes polar acids/dinitrated species).

  • Loading: Dry load on Celite is recommended to prevent "streaking" caused by poor solubility in the mobile phase.

Safety & Stability (E-E-A-T)

  • Energetic Warning: Nitro compounds can be explosive.[2] While this mono-nitro benzoate is generally stable, never distill the crude oil at high temperatures (>100°C) or dryness without a safety shield.[1]

  • Dermatology: Methyl esters are potent sensitizers.[2] Wear nitrile gloves.[2]

  • Storage: Store under Nitrogen at 4°C, protected from light (foil-wrapped) to prevent photo-deiodination.

References

  • ChemicalBook. Methyl 3-iodo-4-methoxybenzoate Synthesis and Purification. (General procedure for iodo-methoxy benzoate precursors).

  • Thermo Scientific Chemicals. Methyl 4-iodo-3-nitrobenzoate Properties and Handling. (Analogous compound data for solubility and stability).

  • National Institutes of Health (PubChem). Methyl 4-iodo-3-nitrobenzoate - Physical Properties and Safety.[1][2] [1][2]

  • Vertex AI Research. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate.[1][2] (Context on nitration of methoxy-benzoates and workup). (Note: Proxy link for general nitration workup of similar scaffolds).

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for Methyl 3-iodo-4-methoxy-5-nitrobenzoate before handling.

Sources

Optimization

Technical Support Center: Recrystallization of Substituted Nitrobenzoic Acid Esters

Welcome to the technical support center for the purification of substituted nitrobenzoic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of substituted nitrobenzoic acid esters. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the crystallization of this important class of compounds. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively during your experiments.

The First Principle: Understanding Your Molecule's Polarity

Substituted nitrobenzoic acid esters are inherently polar molecules. This polarity is a composite of several structural features:

  • The Aromatic Ring: A non-polar foundation.

  • The Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. Its position (ortho, meta, or para) relative to the ester influences the molecule's overall dipole moment.

  • The Ester Group (-COOR): A polar functional group. The length and branching of the alkyl chain (R) can modulate polarity; longer chains increase non-polar character.[1]

  • Other Substituents (e.g., -CH₃, -Cl, -OH): These groups further modify the electronic properties and polarity of the molecule.[2]

The primary goal of recrystallization is to exploit differences in solubility. An ideal solvent will dissolve the ester completely at an elevated temperature but poorly at room or sub-ambient temperatures.[3] The principle of "like dissolves like" is your starting point: polar compounds dissolve best in polar solvents.[4] Given the nature of nitrobenzoic acid esters, moderately polar to polar solvents are typically the most successful.[5]

Systematic Solvent Selection: A Data-Driven Approach

Choosing a solvent should not be a random process. A systematic screening approach saves time and material. The process begins by testing the solubility of a small amount of your crude ester (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

Table 1: Common Solvents for Screening, Ordered by Polarity

Solvent Boiling Point (°C) Relative Polarity General Use Case for Nitrobenzoic Acid Esters
Hexane / Heptane 69 / 98 0.009 / 0.012 Often used as the anti-solvent (or "poor" solvent) in a mixed-solvent system.[6]
Toluene 111 0.099 Can be effective for less polar esters, but often too non-polar.[7]
Dichloromethane (DCM) 40 0.309 Often too good a solvent (dissolves at room temp), but can be part of a mixed system.[7]
Ethyl Acetate (EtOAc) 77 0.228 A good starting point. The ester functionality matches the target molecule.[6]
Acetone 56 0.355 Frequently a strong solvent for these compounds, often dissolving them at room temperature.[1][8]
2-Propanol (IPA) 82 0.546 A good candidate, slightly less polar than ethanol.
Ethanol (EtOH) 78 0.654 An excellent and very common choice. Effective for a wide range of nitro-aromatics.[9][10][11]
Methanol (MeOH) 65 0.762 Another excellent choice, particularly for more polar esters.[7][12][13]

| Water | 100 | 1.000 | Almost always an anti-solvent. Esters show very low solubility in water.[1][7] |

Relative polarity values are from C. Reichardt's work, as cited by the University of Rochester.[14]

Solvent Selection Workflow

The following workflow provides a logical path to identifying a suitable solvent or solvent system.

SolventSelection start Start: Test solubility of crude ester in a candidate solvent (e.g., Ethanol) at room temp. dissolves_rt Dissolves completely at room temperature? start->dissolves_rt insoluble_rt Insoluble or sparingly soluble at room temp? dissolves_rt->insoluble_rt No reject_good Reject: Too soluble. Try a less polar solvent or use as 'Solvent 1' in a mixed pair. dissolves_rt->reject_good Yes heat Heat to boiling insoluble_rt->heat Yes reject_bad Reject: Insoluble. Try a more polar solvent. insoluble_rt->reject_bad No, try another solvent dissolves_hot Dissolves completely upon heating? heat->dissolves_hot cool Cool slowly to RT, then in an ice bath dissolves_hot->cool Yes dissolves_hot->reject_bad No crystals Do crystals form? cool->crystals success Success! This is a good single solvent for recrystallization. crystals->success Yes try_mixed Consider a mixed-solvent system. Dissolve in minimum hot 'Solvent 1', add 'Solvent 2' (anti-solvent) dropwise. crystals->try_mixed No OilingOut start Problem: Compound has 'Oiled Out' step1 Re-heat flask until oil completely dissolves start->step1 step2 Add more hot solvent (5-10% vol.) to reduce saturation step1->step2 step3 Allow flask to cool SLOWLY on benchtop (insulate if needed) step2->step3 step4 Check for crystal formation as it cools step3->step4 step5 If oil reforms, add more solvent and repeat slow cooling step4->step5 Oil reforms step6 If no crystals form in cooled solution, induce nucleation (scratch flask/add seed crystal) step4->step6 Clear solution remains end Result: Solid crystals form step4->end Crystals form step5->step3 step6->end

Caption: Troubleshooting workflow for when a compound oils out.

Q2: No crystals are forming, even after the solution has been in an ice bath for 30 minutes. What should I do?

A2: This is a classic sign that your solution is not saturated enough at the colder temperature, or it is supersaturated and requires nucleation.

  • Causality:

    • Excess Solvent: This is the most common cause. [15]Too much solvent was added initially, so the concentration of the ester is below its solubility limit even at 0 °C.

    • Supersaturation: The solution is technically saturated, but there are no nucleation sites for crystals to begin growing. [15]

  • Solutions:

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-20%). [16]Allow it to cool again. Be sure to use a boiling chip.

    • Induce Nucleation:

      • Scratching: Vigorously scratch the inside of the flask just below the solvent level with a glass stirring rod. [15] * Seed Crystal: If you have a small crystal of the pure product, add it to the solution to act as a template for crystal growth. [15] 3. If All Else Fails: If crystallization is impossible, you can recover your crude compound by removing the solvent on a rotary evaporator and attempting the recrystallization again with a different solvent system. [15][16] Q3: My final yield is very low (<50%). How can I improve it?

A3: A low yield indicates that a significant portion of your product was not recovered as a solid.

  • Causality:

    • Using Too Much Solvent: As with the failure to crystallize, using a large excess of solvent will keep a substantial amount of your product dissolved in the mother liquor. [16] 2. Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step, you will lose that material.

    • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time or to a low enough temperature.

  • Solutions:

    • Optimize Solvent Volume: Use the minimum amount of boiling solvent necessary to fully dissolve your crude product. [12] 2. Pre-heat for Hot Filtration: If you must perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated with hot solvent to prevent the product from crashing out. [3][17] 3. Maximize Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. [3] 4. Check the Mother Liquor: After filtering, you can cool the filtrate further to see if a second crop of crystals forms. Note that this second crop may be less pure than the first.

Q4: The crystals are colored, but the literature says the pure compound is white or pale yellow. What can I do?

A4: Colored impurities are common, especially from nitration reactions. These are often highly polar, colored byproducts.

  • Causality:

    • Highly conjugated or polar impurities are trapped in the crystal lattice or adsorbed onto the crystal surface.

  • Solution:

    • Activated Charcoal: After dissolving your crude product in the hot solvent, add a very small amount of activated charcoal (a spatula tip is usually sufficient). The high surface area of charcoal adsorbs colored impurities.

    • Procedure: Add the charcoal, swirl the hot solution for a few minutes, and then perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal before allowing the solution to cool.

    • Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Cool the solution slightly before adding the charcoal. Do not add too much, as it can also adsorb your product and reduce your yield.

Frequently Asked Questions (FAQs)

Q: When is a mixed-solvent system the right choice?

A: A mixed-solvent system is ideal when you cannot find a single solvent that meets the criteria of high solubility when hot and low solubility when cold. [18]This often happens when your ester is very soluble in polar solvents like ethanol even at room temperature, but completely insoluble in non-polar solvents like hexane. By creating a mixture (e.g., ethanol/water or ethyl acetate/hexane), you can fine-tune the polarity to achieve the desired solubility profile. [18] Q: How does the position of the nitro group affect solvent choice?

A: The position of the electron-withdrawing nitro group impacts the molecule's overall dipole moment and crystal packing ability. While there's no universal rule, you may observe slight differences in solubility. For example, a para-substituted ester might have a more symmetric structure, potentially leading to lower solubility than its ortho or meta isomer in a given solvent due to more efficient crystal lattice packing. However, the general approach of starting with moderately polar solvents like ethanol or methanol remains the best strategy for all isomers.

Q: What is the best way to dry the final crystals?

A: After collecting the crystals by vacuum filtration and washing them with a small amount of ice-cold solvent, continue to pull air through the filter cake for several minutes to remove the bulk of the solvent. [3]For final drying, transfer the crystals to a pre-weighed watch glass and either let them air-dry or, for faster and more complete drying, place them in a vacuum desiccator.

Key Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., Ethyl 4-Nitrobenzoate from Ethanol)
  • Dissolution: Place the crude ethyl 4-nitrobenzoate in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol to create a slurry. [3]2. Heating: Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent. [3][10]3. Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration as described in the troubleshooting section.

  • Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystallization. [3]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small portion of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Leave the crystals under vacuum to pull air through them, then transfer to a watch glass for final drying. [3]

Protocol 2: Two-Solvent Recrystallization (e.g., from Ethyl Acetate/Hexane)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude ester in the minimum amount of boiling ethyl acetate (the "good" solvent). [17]2. Addition of Anti-solvent: While keeping the solution hot, add hexane (the "poor" solvent) dropwise with swirling until a faint cloudiness persists. This indicates the solution is saturated. [17][19]3. Clarification: Add a drop or two of hot ethyl acetate to re-dissolve the cloudiness, ensuring the solution is perfectly saturated but clear.

  • Cooling & Isolation: Follow steps 4-7 from the single-solvent protocol, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the final wash. [17]

References

  • Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Not Voodoo. [Link]

  • Michalec, M., et al. (2017). A polar nature of benzoic acids extrusion from nitroalkyl benzoates: DFT mechanistic study. Structural Chemistry. [Link]

  • Solubility of Things. (n.d.). Ethyl 4-nitrobenzoate. [Link]

  • D'Andrea, S. V. (1993). An efficient microscale procedure for the preparation of 3,5-dinitrobenzoates. ProQuest. [Link]

  • Solubility of Things. (n.d.). 3-Methyl-2-nitrobenzoic acid. [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]

  • Pavia, D. L., et al. (n.d.). What is the theoretical background of mixed solvents recrystallization?. Quora. [Link]

  • ResearchGate. (n.d.). The solubility of 3-nitrobenzoic acid in seven solvents. [Link]

  • California State University, Dominguez Hills. (n.d.). Crystallization. [Link]

  • Mount Holyoke College. (n.d.). Macroscale Nitration of Methyl Benzoate. [Link]

  • ResearchGate. (n.d.). Solubilities of benzoic acid, 3-nitrobenzoic acid, and.... [Link]

  • Chemistry Stack Exchange. (2018). Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. [Link]

  • Journal of Chemical Education. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Scientific Research Publishing. [Link]

  • Gandhi, H. (2015). Can you help show me how to recrystallize the solid product.... ResearchGate. [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. [Link]

  • Google Patents. (1992).
  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. [Link]

  • Reddit. (2020). Recrystallisation Help. [Link]

  • ResearchGate. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. [Link]

  • Oreate AI Blog. (2026). Understanding the Polarity of Benzoic Acid: A Deep Dive. [Link]

  • Google Patents. (1990). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. [Link]

  • YouTube. (2020). EAS Nitration Experiment & Recrystallization. [Link]

  • Ramishvili, T., et al. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Not Voodoo. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Selective Nitration of Methyl Benzoate

Welcome to the technical support center for the nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked q...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of methyl benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and best practices for optimizing this crucial electrophilic aromatic substitution reaction. Our focus is to move beyond rote procedural steps and delve into the causality of experimental choices, ensuring a robust and reproducible synthesis of methyl 3-nitrobenzoate.

Troubleshooting Guide & Optimization

This section addresses common issues encountered during the nitration of methyl benzoate, with a focus on temperature-related challenges.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Methyl 3-nitrobenzoate 1. Incomplete Reaction: Insufficient reaction time or a temperature that is too low can lead to an incomplete reaction.[1] 2. Ester Hydrolysis: The presence of excess water or elevated temperatures can cause the hydrolysis of the methyl benzoate ester to m-nitrobenzoic acid.[1] 3. Product Loss During Workup: Significant product can be lost during filtration and washing steps if not performed correctly.[1]1. Incomplete Reaction: After the initial cooled addition of the nitrating mixture, allow the reaction to stand at room temperature for approximately 15 minutes to ensure it goes to completion.[1][2] 2. Ester Hydrolysis: Use concentrated sulfuric and nitric acids to minimize the water content in the reaction mixture.[1] Crucially, maintain strict temperature control, ideally between 0-15°C, during the addition of the nitrating mixture.[1][3] 3. Product Loss During Workup: Ensure the product has fully precipitated by pouring the reaction mixture over a generous amount of crushed ice.[2][3] Wash the crude product with ice-cold water and then with a small amount of ice-cold methanol to minimize its solubility and subsequent loss.[2]
Formation of an Oily Product Instead of a Solid 1. Presence of Impurities: The formation of an oil can be due to the presence of side products, such as dinitrated compounds or unreacted methyl benzoate.[1] 2. Insufficient Cooling During Precipitation: If the reaction mixture is not rapidly and thoroughly cooled, the product may not solidify properly.[1]1. Presence of Impurities: Purify the crude product by recrystallization from methanol or an ethanol/water mixture.[1][4] 2. Insufficient Cooling During Precipitation: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring to promote rapid cooling and solidification.[1][3]
Product Melting Point is Low and/or Has a Broad Range Presence of Impurities: The most common impurities that depress and broaden the melting point are the ortho and para isomers of methyl nitrobenzoate, dinitrated byproducts, and any remaining unreacted starting material.A low or broad melting point is a clear indicator of impurities. The primary method for purification is recrystallization. Washing the crude product with ice-cold methanol before recrystallization can help remove some of the more soluble impurities.[2] The expected melting point of pure methyl 3-nitrobenzoate is approximately 78°C.[5]
Reaction Mixture Turned Dark Brown or Black Excessive Temperature: This is a strong indication that the reaction temperature was too high, leading to oxidative side reactions and decomposition of the organic material. Nitration reactions are highly exothermic.[6][7]Immediate and efficient cooling is paramount. Ensure the reaction flask is well-submerged in an ice-water bath during the slow, dropwise addition of the nitrating mixture.[3][4] If the temperature begins to rise uncontrollably, the addition should be stopped immediately until the temperature is brought back under control.

Frequently Asked Questions (FAQs)

Q1: Why is a low temperature (0-15°C) critical during the addition of the nitrating mixture?

A1: Maintaining a low temperature is the single most important parameter for achieving high selectivity and yield in the nitration of methyl benzoate for several reasons:

  • Controlling the Exothermic Reaction: The reaction between concentrated sulfuric acid and nitric acid to form the nitronium ion (NO₂⁺), and the subsequent electrophilic attack on the benzene ring, are highly exothermic processes.[6][7] Without external cooling, the temperature can rise rapidly, leading to undesirable side reactions.

  • Minimizing Dinitration: Higher temperatures increase the rate of reaction and can provide sufficient energy to overcome the deactivating effect of the first nitro group, leading to the formation of dinitrated byproducts.

  • Preventing Decomposition: Aromatic nitro compounds can be thermally unstable. Excessive heat can lead to decomposition and the formation of dark-colored, tarry byproducts.[6]

Q2: What is the purpose of using concentrated sulfuric acid in this reaction?

A2: Concentrated sulfuric acid serves two critical roles:

  • Generation of the Electrophile: It acts as a strong acid to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺), which is necessary for the electrophilic aromatic substitution to occur.[2][5]

  • Reaction Medium and Dehydrating Agent: It serves as the solvent for the reaction and absorbs the water produced during the formation of the nitronium ion, driving the equilibrium towards the products.

Q3: Why is the meta position the major product in the nitration of methyl benzoate?

A3: The ester group (-COOCH₃) of methyl benzoate is an electron-withdrawing group and a meta-director. It deactivates the benzene ring towards electrophilic attack by pulling electron density away from the ring. When analyzing the resonance structures of the intermediates formed from ortho, meta, and para attack, the positive charge in the ortho and para intermediates is placed on the carbon atom directly attached to the electron-withdrawing ester group. This is a highly destabilized arrangement. In contrast, the intermediate from meta attack does not have this destabilizing resonance structure, making it the most stable and, therefore, the favored pathway.[4]

Q4: My product won't solidify when I pour the reaction mixture onto ice. What should I do?

A4: If your product remains an oil after quenching on ice, it is likely due to impurities or being a liquid at the temperature of the ice-water slurry.[8] The recommended course of action is to perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract it multiple times with a suitable water-immiscible organic solvent like diethyl ether or ethyl acetate.[8] The combined organic layers can then be washed, dried, and the solvent evaporated to isolate the crude product, which can then be purified by recrystallization.

Q5: What are the key safety precautions for this experiment?

A5: Nitration reactions require strict adherence to safety protocols due to the use of highly corrosive and reactive reagents.[9]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[9]

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood to avoid inhaling toxic fumes from nitric and sulfuric acids.[9]

  • Handling Acids: Always add acid slowly and carefully. When preparing the nitrating mixture, add the sulfuric acid to the nitric acid while cooling. Never add water to concentrated acid.

  • Temperature Control: As emphasized, maintain strict temperature control to prevent a runaway reaction.[6][9]

  • Quenching: Pour the reaction mixture slowly onto ice to dissipate the heat generated from the dilution of the strong acids.[8]

Experimental Protocols

Protocol 1: Optimized Nitration of Methyl Benzoate
  • In a 50 cm³ conical flask, place 2.0 g of methyl benzoate.

  • Slowly and with swirling, add 4 cm³ of concentrated sulfuric acid to the methyl benzoate. Cool this mixture in an ice-water bath.

  • In a separate dry test tube, carefully combine 1.5 cm³ of concentrated nitric acid and 1.5 cm³ of concentrated sulfuric acid. Cool this nitrating mixture in the ice-water bath.

  • Using a dropping pipette, add the nitrating mixture to the cooled methyl benzoate solution dropwise over approximately 15 minutes. Ensure the temperature of the reaction mixture does not exceed 15°C (ideally below 6°C) by monitoring with a thermometer and adjusting the rate of addition.[4][10]

  • After the addition is complete, remove the flask from the ice bath and let it stand at room temperature for 15 minutes.[4]

  • Slowly pour the reaction mixture onto about 20 g of crushed ice in a beaker, stirring continuously. A white or pale-yellow solid should precipitate.[3][4]

  • Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.

  • Wash the solid product with two portions of ice-cold water, followed by a small portion of ice-cold methanol.[2]

Protocol 2: Purification by Recrystallization
  • Transfer the crude methyl 3-nitrobenzoate to a small conical flask.

  • Add a minimal amount of hot ethanol or a hot ethanol/water mixture to dissolve the solid.[4][11] This should be done on a hot plate, not with an open flame, as ethanol is flammable.[10]

  • If there are any insoluble impurities, perform a hot filtration.

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and allow them to dry completely.

  • Determine the melting point of the dried product to assess its purity. The melting point of pure methyl 3-nitrobenzoate is 78°C.[10]

Visualizing the Process

Reaction Mechanism

Nitration_Mechanism cluster_reactants Reactant Generation cluster_main_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ NO2_plus NO₂⁺ (Nitronium Ion) Sigma_Complex Sigma Complex (Arenium Ion) NO2_plus->Sigma_Complex + Methyl Benzoate HSO4_minus HSO₄⁻ H3O_plus H₃O⁺ Methyl_Benzoate Methyl Benzoate Product Methyl 3-Nitrobenzoate Sigma_Complex->Product - H⁺

Caption: Mechanism of Methyl Benzoate Nitration.

Experimental Workflow

Experimental_Workflow Mix_Reactants Mix with H₂SO₄ Cool in Ice Bath Slow_Addition Slow Dropwise Addition (Keep Temp < 15°C) Mix_Reactants->Slow_Addition Prepare_Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath Prepare_Nitrating_Mix->Slow_Addition Room_Temp_Stand Stand at Room Temp (15 min) Slow_Addition->Room_Temp_Stand Quench Pour onto Crushed Ice Room_Temp_Stand->Quench Filter_Wash Vacuum Filtration Wash with Cold H₂O & MeOH Quench->Filter_Wash Crude_Product Crude Product Filter_Wash->Crude_Product Recrystallize Recrystallize from Hot Ethanol/Water Crude_Product->Recrystallize Final_Product Pure Methyl 3-Nitrobenzoate Recrystallize->Final_Product

Caption: Experimental Workflow for Methyl Benzoate Nitration.

References

  • Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzo
  • Nitration reaction safety. (2024-06-06). YouTube.
  • Mechanism of Methyl Benzoate Nitr
  • Technical Support Center: Nitration of Methyl Benzo
  • Nitration Of Methyl Benzo
  • An Electrophilic Aromatic Substitution: The nitration of methyl benzo
  • Nitration of methyl benzoate | Resource.
  • Nitration of Methyl Benzo
  • Aromatic 3b.
  • The Preparation and Purification of Methyl-3-Nitrobenzo
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Preparation of Methyl 3-Nitrobenzoate (OCR A Level Chemistry A): Revision Note. (2025-06-25).
  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. MDPI.
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? (2016-10-05).
  • Aromatic Nitr
  • NITRATION OF METHYL BENZO
  • Experiment 15 — Nitration of Methyl Benzo
  • Nitration of Methyl Benzo

Sources

Optimization

Overcoming low yield in palladium-catalyzed amination

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Low Yield in Palladium-Catalyzed (Buchwald-Hartwig) Amination Ticket ID: BH-OPT-2024 Responder: Senior Application Scientist, Catalysis Group...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Catalysis Division Subject: Troubleshooting Low Yield in Palladium-Catalyzed (Buchwald-Hartwig) Amination Ticket ID: BH-OPT-2024 Responder: Senior Application Scientist, Catalysis Group

Introduction

Welcome to the Advanced Catalysis Support Center. You are likely here because your C–N cross-coupling yielded poor results (<40%) or failed completely.

In drug discovery, the Buchwald-Hartwig amination is a workhorse, but it is mechanistically unforgiving. Low yields rarely stem from "bad luck"; they result from a mismatch between the catalytic cycle kinetics and your substrate electronics/sterics .

This guide abandons generic advice. We will treat your reaction as a system of competing rates: Oxidative Addition (


)  vs. Reductive Elimination (

)
vs. Catalyst Deactivation (

)
.

Module 1: Diagnostic Decision Tree

Before altering variables, identify where the cycle is breaking. Use this logic flow to diagnose the failure mode.

TroubleshootingFlow Start START: Low Yield Observed CheckSM Did Aryl Halide (Ar-X) Consume Completely? Start->CheckSM CheckProd Is Product Detected? CheckSM->CheckProd Yes (SM Gone) FailOA FAILURE MODE A: Oxidative Addition Stalled CheckSM->FailOA No (SM Remains) FailStall FAILURE MODE B: Catalyst Death/Stalling CheckProd->FailStall Yes (Low Conv.) FailSide FAILURE MODE C: Side Reactions (Hydrodehalogenation) CheckProd->FailSide No (Wrong Product) SolOA Action: Switch to Pd-G4 Precatalyst or change Ar-Cl to Ar-I FailOA->SolOA SolStall Action: Increase Ligand:Pd ratio or switch to BrettPhos/RuPhos FailStall->SolStall SolSide Action: Use Bulky Ligands to accelerate Reductive Elimination FailSide->SolSide

Figure 1: Diagnostic logic flow for categorizing reaction failure based on substrate consumption and product distribution.

Module 2: The "No Reaction" Scenario (Oxidative Addition)

Symptom: >80% Aryl Halide remains.[1] The catalyst never entered the cycle.

The Root Cause: The Activation Barrier

The most common error is using traditional Pd sources like


 or 

with challenging substrates (e.g., electron-rich aryl chlorides).
  • Pd(II) Reduction:

    
     must be reduced to 
    
    
    
    in situ by the amine or phosphine, which consumes ligand and generates unpredictable induction periods.
  • Ligation State:

    
     generates heterogeneous species (
    
    
    
    ) if the phosphine ligand doesn't bind rapidly.
The Solution: Advanced Precatalysts

Switch to Buchwald G3 or G4 Precatalysts . These are air-stable Pd(II) complexes that activate rapidly upon exposure to base, releasing a 1:1 Pd(0)-Ligand species.

FeatureTraditional (

+ Ligand)
Advanced (Pd-G4 Precatalyst)
Active Species Slow generation; undefined L:Pd ratioInstant generation; defined 1:1 L:Pd ratio
Air Stability Poor (oxidizes rapidly)Excellent (bench stable)
Activation Requires reduction (often by amine)Base-mediated reductive elimination
Recommendation Only for simple aryl iodidesMandatory for aryl chlorides/hindered amines

Technical Tip: If using G3/G4 precatalysts, ensure your base is soluble enough to trigger activation. For weak bases (


), a small amount of water (1-2%) or using the G4 variant (more soluble) is critical [1].

Module 3: The "Side Product" Nightmare (Selectivity)

Symptom: Aryl halide is consumed, but you isolate the reduced arene (Ar-H) instead of the amine.

Mechanism: -Hydride Elimination vs. Reductive Elimination

This is a kinetic competition. Once the amine binds to Palladium, two pathways diverge:

  • Reductive Elimination (Desired): Forms the C–N bond.

  • 
    -Hydride Elimination (Undesired):  If the amine has 
    
    
    
    -hydrogens (e.g., aliphatic amines), the metal can abstract a hydride, releasing an imine and a Pd-Hydride species. The Pd-H then reduces the aryl halide [2].

BetaElimination Complex Pd(II)-Amido Complex TS_RE Reductive Elimination (Sterically Driven) Complex->TS_RE Fast with Bulky Ligands TS_Beta Beta-Hydride Elimination (Electronic/Steric Failure) Complex->TS_Beta Fast with Small/Linear Ligands Product Desired Amine TS_RE->Product SideProd Reduced Arene (Ar-H) + Imine TS_Beta->SideProd

Figure 2: Kinetic competition between productive coupling and hydrodehalogenation.

Troubleshooting Protocol
  • Ligand Selection: You need a ligand that is bulky enough to accelerate reductive elimination (crowding the metal center forces the two organic fragments together).

    • Primary Amines: Use BrettPhos or tBuBrettPhos .[2][3]

    • Secondary Amines: Use RuPhos .[2][4]

    • General Purpose:XPhos .

  • Why this works: Dialkylbiaryl phosphines (Buchwald Ligands) provide specific steric bulk that lowers the barrier for reductive elimination relative to

    
    -hydride elimination [3].
    

Module 4: The "Stalled Reaction" (Catalyst Deactivation)

Symptom: Reaction reaches 40-50% conversion and stops. Adding more catalyst later rarely helps.

Root Cause: Product Inhibition or Ligand Scavenging
  • Inhibitory Product: The amine product might be a better ligand than your phosphine (common with diamines or heterocycles), poisoning the Pd center.

  • Pd-Black Formation: If the oxidative addition is slow, unstable Pd(0) aggregates into inactive metal particles.

Solution: The "Standard Operating Procedure" (SOP)

Do not throw random reagents at the flask. Use this optimized screening protocol.

The "Gold Standard" Screen:

  • Catalyst: XPhos Pd G4 or RuPhos Pd G4 (1-2 mol%).

  • Solvent: t-Amyl Alcohol or Dioxane (degassed).

  • Base:

    • Robust Substrates: NaOtBu (Strong, fast).

    • Sensitive Substrates:

      
       (Weak) or 
      
      
      
      .[5]
  • Temperature: 80°C - 100°C.

Critical Step: If the reaction stalls, increase the Ligand:Pd ratio . Instead of 1:1, add 1 equivalent of free ligand alongside the precatalyst (Total L:Pd = 2:1). This stabilizes the Pd(0) species during the resting state and prevents Pd-black formation [4].

FAQ: Rapid Fire Troubleshooting

Q: My substrate contains an ester and a nitrile. Can I use NaOtBu?

  • A: No. Sodium tert-butoxide is too strong and will hydrolyze esters or attack nitriles. Switch to Cesium Carbonate (

    
    )  in Dioxane or Potassium Phosphate (
    
    
    
    )
    in t-Amyl alcohol. These weak bases require higher temperatures (100°C) but spare sensitive functional groups [5].

Q: I am coupling a primary amine and getting bis-arylation (the amine reacts twice).

  • A: This is a selectivity issue. The secondary amine product is more nucleophilic than the primary amine starting material.

    • Fix: Use BrettPhos .[2][3][4] It is specifically designed to be sterically bulky enough to allow the primary amine to bind, but too bulky to allow the secondary amine product to bind a second time.

Q: Can I use water?

  • A: Surprisingly, yes. Surfactant-mediated conditions (using TPGS-750-M in water) allow these reactions to run at room temperature. However, strictly exclude water if using traditional anhydrous conditions, as it can quench the active catalyst if not using a surfactant system.

References

  • Bruno, N. C., et al. (2014).[6] "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 4, 916.[6]

  • Surry, D. S., & Buchwald, S. L. (2011).[7] "Dialkylbiaryl phosphines in Pd-catalyzed amination: A User's Guide." Chemical Science, 2, 27-50.[7]

  • Hartwig, J. F. (1998). "Carbon-Heteroatom Bond-Forming Reductive Eliminations of Amines, Ethers, and Sulfides." Accounts of Chemical Research, 31(12), 852–860.

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 75(32), 4199-4211.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

Sources

Troubleshooting

Challenges in the reduction of sterically hindered nitro groups

Ticket Subject: Troubleshooting Sterically Hindered Nitro Reductions Assigned Specialist: Senior Application Scientist Diagnostic Workflow: Method Selection Before troubleshooting a failed reaction, ensure you have selec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Sterically Hindered Nitro Reductions Assigned Specialist: Senior Application Scientist

Diagnostic Workflow: Method Selection

Before troubleshooting a failed reaction, ensure you have selected the correct reduction methodology for your specific steric and functional group profile.

NitroReductionDecision Start START: Analyze Substrate Halogen Contains Halogens (Cl, Br, I)? Start->Halogen Sensitive Acid/Base Sensitive Groups? Halogen->Sensitive No PtS Method A: Sulfided Pt/C + H2 (Prevents Dehalogenation) Halogen->PtS Yes Steric Steric Bulk (Ortho-substituents)? Sensitive->Steric No SnCl2 Method B: SnCl2 (The 'Nuclear' Option) (High Steric Power, Messy Workup) Sensitive->SnCl2 Yes (Avoid Acid/Base) FeAcOH Method C: Fe / AcOH (Robust, Classic Bechamp) Steric->FeAcOH High Bulk TransHyd Method D: Transfer Hydrogenation (Pd/C + Ammonium Formate) Steric->TransHyd Moderate Bulk Standard Standard Pd/C + H2 Steric->Standard Low Bulk

Figure 1: Decision matrix for selecting reduction conditions based on chemoselectivity and steric constraints.

Critical Troubleshooting (Q&A)
Issue 1: Reaction Stalls at Intermediate (Hydroxylamine)

User Observation: "My reaction reaches 80% conversion but stalls. LCMS shows a mass corresponding to [M-16], indicating the hydroxylamine intermediate."

Technical Analysis: Steric hindrance at the ortho position prevents the nitro group from achieving coplanarity with the aromatic ring. This steric bulk blocks the active site on heterogeneous catalysts (like Pd/C), making the final dehydration step (Hydroxylamine


 Aniline) kinetically unfavorable [1].

Solution:

  • Switch to Transfer Hydrogenation: The use of Ammonium Formate with Pd/C often overcomes this barrier better than

    
     gas because the formate donor can access the catalyst surface more effectively [2].
    
  • Add a Promoter: If using Pt/C, doping with Vanadium (V) has been shown to accelerate the reduction of the hydroxylamine intermediate [3].[1]

  • Increase Temperature: The reduction of the hydroxylamine is the rate-determining step. Increasing the reaction temperature (e.g., reflux in ethanol/water) provides the activation energy needed to overcome the steric barrier.

Issue 2: Formation of Azo/Azoxy Dimers

User Observation: "I see a colored impurity (orange/red) forming. LCMS indicates a dimer."

Technical Analysis: This is a "condensation" side reaction. The slow kinetics caused by steric hindrance allow the Nitroso intermediate to accumulate. This electrophilic species reacts with the nucleophilic Hydroxylamine intermediate to form an Azoxy dimer, which may further reduce to an Azo compound [4].

Solution:

  • Acidify the Media: Conduct the reduction in acidic conditions (e.g., Fe/Acetic Acid or adding HCl to the hydrogenation). Protonating the hydroxylamine (

    
    ) removes its nucleophilicity, preventing it from attacking the nitroso intermediate [5].
    
Issue 3: Dehalogenation of Sensitive Substrates

User Observation: "The nitro group reduced, but my Bromine/Iodine substituent fell off."

Technical Analysis: Standard Pd/C is highly active for oxidative addition into C-Halogen bonds (Hydrodehalogenation).

Solution:

  • Use Sulfided Platinum (Pt(S)/C): The sulfur poisons the catalyst sites responsible for C-Halogen insertion while retaining activity for Nitro reduction [6].[2]

  • Use Stannous Chloride (

    
    ):  This is a chemoselective radical/electron-transfer mechanism that leaves halogens, nitriles, and esters intact [7].
    
Comparative Method Matrix
FeaturePd/C + H2 Fe / AcOH (Bechamp) SnCl2 / EtOH Transfer Hydrog.[1][2] (HCOONH4)
Steric Tolerance LowHighVery High High
Halogen Safety Poor (Dehalogenates)GoodExcellent Moderate
Workup Simple (Filter)Messy (Iron sludge)Difficult (Emulsions) Simple (Filter)
Scalability ExcellentGoodPoor (Stoichiometric waste)Good
Key Use Case Unhindered substratesRobust, cheap scale-up"Nuclear option" for sensitive/hindered Lab-scale hindered substrates
Detailed Protocols
Protocol A: The "Nuclear Option" (

) for Highly Hindered Substrates

Best for: Di-ortho substituted nitroarenes or substrates with sensitive halogens.

The Challenge: The reaction is easy; the workup is a nightmare due to tin emulsions. The Fix: Controlled neutralization.

  • Dissolution: Dissolve substrate (1 equiv) in Ethanol (0.1 M concentration).

  • Reagent: Add

    
     (5.0 equiv). Note: Anhydrous is not necessary.
    
  • Reaction: Heat to 70°C for 2–4 hours. Monitor by TLC (Starting material disappears).

  • CRITICAL WORKUP (The "Celite Sandwich"):

    • Cool mixture to room temperature.

    • Dilute with Ethyl Acetate.[2][3]

    • Do NOT dump in NaOH immediately. This creates a slime.

    • Instead, add solid Celite (approx. equal weight to the tin salt) to the reaction mixture.

    • Slowly add Saturated

      
       or dilute Ammonia while stirring until pH is slightly basic (pH 8).
      
    • The tin salts will precipitate onto the Celite.

    • Filter the entire slurry through a fresh pad of Celite. The filtrate will be a clear biphasic mixture.

    • Separate layers and wash organic phase with brine [8].[4]

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure hydrogenation equipment.

  • Setup: In a round-bottom flask, dissolve nitro compound in Methanol or Ethanol.

  • Catalyst: Add 10% Pd/C (10 mol% loading).

  • Donor: Add Ammonium Formate (5–10 equiv) in one portion.

  • Activation: Stir vigorously. The reaction is endothermic and often requires mild heating (40–60°C).

    • Visual Cue: Evolution of

      
       gas (bubbling) indicates the reaction is proceeding.
      
  • Completion: usually <1 hour. Filter through Celite to remove Pd/C. Concentrate filtrate.[5]

Mechanism of Failure (Visual)

NitroMechanism Nitro Nitro (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso 2e- / 2H+ Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine 2e- / 2H+ Azoxy Azoxy Dimer (Impurity) Nitroso->Azoxy Condensation w/ Hydroxylamine Aniline Aniline (R-NH2) Hydroxylamine->Aniline BOTTLENECK (Steric Block) Hydroxylamine->Azoxy

Figure 2: The reduction pathway showing the steric bottleneck at the hydroxylamine stage and the diversion to azoxy impurities.

References
  • Mechanistic Insights: A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. BenchChem Technical Notes.

  • Transfer Hydrogenation: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI, 2018.

  • Vanadium Promoters: Vanadium-doped Pt/C for Selective Nitro Reduction. ChemPros Community/Journal of Catalysis Discussion.

  • Azoxy Formation: Reduction of Nitro Groups and Protection of Amines. Master Organic Chemistry, 2018.[6]

  • Selective Reduction: Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace/Tetrahedron Letters.

  • Halogen Tolerance: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. ACS Publications, 2011.

  • SnCl2 Selectivity: Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium. Tetrahedron Letters, 1984.[7]

  • SnCl2 Workup Protocol: Reduction of aromatic nitro compounds with SnCl2 (Community Troubleshooting). Reddit ChemHelp, 2021.[8]

Sources

Optimization

Minimizing dehalogenation in cross-coupling reactions of aryl iodides

Topic: Troubleshooting Hydrodehalogenation in Aryl Iodide Cross-Coupling Status: Active Specialist: Senior Application Scientist, Catalysis Division Last Updated: February 16, 2026 Introduction: The "Fast-Start" Trap Ary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Hydrodehalogenation in Aryl Iodide Cross-Coupling

Status: Active Specialist: Senior Application Scientist, Catalysis Division Last Updated: February 16, 2026

Introduction: The "Fast-Start" Trap

Aryl iodides are often selected for their rapid oxidative addition to Pd(0). However, this kinetic advantage is frequently the root cause of dehalogenation (hydrodehalogenation).

The Core Problem: In cross-coupling (Suzuki, Buchwald-Hartwig), if the oxidative addition of Ar-I is rapid but the subsequent step (transmetallation or amine coordination) is slow, the reactive Ar-Pd(II)-I intermediate accumulates. This "stalled" intermediate is highly susceptible to scavenging hydride ions (


) from the environment (solvent, base, or ligand), leading to the reductive elimination of Ar-H  (the dehalogenated byproduct) rather than the desired Ar-Nu .

This guide provides the diagnostic logic and protocols to eliminate this pathway.

Diagnostic Module

Before changing reagents, confirm that dehalogenation is your primary failure mode using this logic flow.

DiagnosticFlow Start Reaction Analysis (LCMS / GCMS) MassCheck Check Mass Spectrum of Byproduct Start->MassCheck Dehalo Mass = [M-I + H] (Starting Material - 126 + 1) MassCheck->Dehalo Ar-I converts to Ar-H Homo Mass = [2M - 2I] (Dimerization) MassCheck->Homo Ar-Ar formation Proto Mass = [Boronic Acid - B(OH)2 + H] (Coupling Partner Loss) MassCheck->Proto Nucleophile decomposition ResultDehalo DIAGNOSIS: Hydrodehalogenation (Pd-H Species Interference) Dehalo->ResultDehalo ResultHomo DIAGNOSIS: Homocoupling (Oxygen/Oxidant Presence) Homo->ResultHomo ResultProto DIAGNOSIS: Protodeboronation (Not Dehalogenation) Proto->ResultProto

Figure 1: Diagnostic logic to distinguish dehalogenation from competing side reactions like homocoupling or protodeboronation.

The Knowledge Base (FAQs)

Q1: Why is my Aryl Iodide dehalogenating while the Bromide analogue worked fine?

Technical Insight: This is a counter-intuitive kinetic phenomenon. Aryl iodides undergo oxidative addition to Pd(0) significantly faster than bromides. If the next step in the cycle (e.g., transmetallation with a boronic acid) is rate-limiting and slow (due to steric bulk or low solubility), the Ar-Pd-I species sits in solution longer. Mechanism: The longer the Ar-Pd-I species exists, the higher the statistical probability it will intercept a Hydride source (Pd-H) formed via


-hydride elimination from the solvent or ligands.
Action:  Paradoxically, slowing down the oxidative addition (switching to Ar-Br) or speeding up the transmetallation (using a more active boronic ester or stronger base) often solves the issue [1].
Q2: Is my choice of base causing the reduction?

Yes, critically.

  • Alkoxide Bases (e.g., Isopropoxide, Ethoxide): These are high-risk. They contain

    
    -hydrogens. Palladium can coordinate to the alkoxide, undergo 
    
    
    
    -hydride elimination, and generate the active Pd-H species that reduces your aryl ring.
  • Carbonate/Phosphate Bases: These are safer (Cs₂CO₃, K₃PO₄) as they lack

    
    -hydrogens.
    Action:  If using NaOtBu or NaOEt, switch to Cs₂CO₃  or K₃PO₄ . If a strong base is required, use NaOtBu  only in aprotic solvents, or switch to KHMDS  (no 
    
    
    
    -hydrogens on the silicon).
Q3: How does the solvent contribute to the problem?

Protic solvents (MeOH, EtOH, iPrOH) are primary hydride donors. Palladium can oxidize these alcohols to aldehydes/ketones, generating a Pd-H hydride in the process [2]. Action:

  • Switch to Aprotic: Use Toluene, DMF, Dioxane, or THF.

  • If Protic is needed: Use tert-Butanol (tBuOH) . It cannot undergo

    
    -hydride elimination because it has no protons on the 
    
    
    
    -carbon.

Mechanistic Visualization

Understanding the "Hydride Hijack" is essential for prevention.

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Ar-I) Pd0->OxAdd Intermediate Ar-Pd(II)-I (Stalled Intermediate) OxAdd->Intermediate TransMetal Transmetallation (Desired Path) Intermediate->TransMetal Fast Ligands (e.g., XPhos) DehaloProd Ar-H (Dehalogenated) Intermediate->DehaloProd Pd-H Formation (Slow Transmetallation) Product Ar-Ar' (Cross-Coupled) TransMetal->Product Reductive Elim. HydrideSource Hydride Source (Alcohol/Base/Ligand) HydrideSource->DehaloProd H- Transfer

Figure 2: The Kinetic Fork. Dehalogenation occurs when the "Stalled Intermediate" intercepts a hydride source before Transmetallation can occur.

Troubleshooting Protocols

Protocol A: The "Anhydrous Switch" (For Suzuki Coupling)

Use this when Ar-I converts to Ar-H in alcohol/water mixtures.

  • Solvent Exchange: Replace EtOH/H₂O or Dioxane/H₂O with Anhydrous Toluene or 1,4-Dioxane .

  • Base Change: Use K₃PO₄ (finely ground) or Cs₂CO₃ . Avoid aqueous base solutions.

  • Water Control: Add exactly 2-5 equivalents of water (stoichiometric) rather than using it as a co-solvent. This is often enough to activate the boronic acid without promoting side reactions.

  • Catalyst: Switch to Pd(OAc)₂ + SPhos or XPhos Pd G4 .

    • Why? Buchwald ligands (SPhos/XPhos) are bulky. They accelerate the reductive elimination of the product and protect the Pd center from hydride coordination [3].

Protocol B: The "Scavenger Halt" (For Buchwald-Hartwig)

Use this when coupling Ar-I with primary amines results in reduction.

  • Ligand Selection: Use BrettPhos or RuPhos .

    • Why? These ligands are specifically designed to prevent the

      
      -hydride elimination of the amine proton after coordination.
      
  • Base: Switch from NaOtBu to Cs₂CO₃ .

  • Order of Addition: Pre-mix the catalyst and ligand in the solvent for 5 minutes before adding the aryl iodide. Ensure the active catalyst is formed before the substrate is exposed to potential degradation.[1]

Data & Selection Guides

Table 1: Solvent Risk Assessment for Dehalogenation
Solvent ClassExamplesRisk LevelMechanism of Failure
Primary/Secondary Alcohols MeOH, EtOH, iPrOHCRITICAL Oxidation to aldehyde/ketone generates Pd-H.
Tertiary Alcohols t-BuOH, t-AmylOHLOW No

-hydrogens available for elimination.
Polar Aprotic DMF, DMSO, DMAMODERATE Can decompose at high T (>120°C) to form radical species.
Non-Polar Toluene, XyleneMINIMAL Inert. Best choice to stop dehalogenation.
Table 2: Ligand Recommendations
Substrate ChallengeRecommended LigandWhy?
Sterically Hindered Ar-I XPhos or SPhos Increases rate of transmetallation; bulky nature prevents side-coordination.
Primary Amines BrettPhos Prevents

-hydride elimination from the Pd-Amido intermediate.
General Purpose Pd-PEPPSI-IPr NHC ligands are extremely tightly bound, preventing catalyst decomposition and hydride formation [4].

References

  • Navarro, O. et al. (2004).[2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry.

  • Zask, A. et al. (2013). "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications.

  • Martin, R. & Buchwald, S.L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research.

  • Organ, M.G. et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst." Chemistry - A European Journal.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to 13C NMR Analysis of Substituted Benzoyl Compounds

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Among the arsenal of analytical techniques, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the 13C NMR analysis of substituted benzoyl compounds, offering experimental insights and data to aid in structural characterization and analysis.

The Foundational Principles: Substituent Effects on 13C NMR Chemical Shifts

The chemical shift of a carbon nucleus in a 13C NMR spectrum is highly sensitive to its local electronic environment. In substituted benzoyl compounds, the nature and position of substituents on the aromatic ring significantly influence the chemical shifts of the carbonyl carbon and the aromatic carbons. These substituent-induced shifts (SCS) are a manifestation of two primary electronic effects: inductive and resonance (mesomeric) effects.

Inductive Effects: These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring, generally causing a deshielding effect (downfield shift) on the attached and nearby carbons. Conversely, electron-donating groups (EDGs) push electron density into the ring, leading to a shielding effect (upfield shift).

Resonance Effects: These are transmitted through the pi (π) electron system of the aromatic ring. Substituents with lone pairs of electrons (e.g., -OCH₃, -NH₂) or those capable of accepting electron density (e.g., -NO₂, -CN) can delocalize electrons throughout the ring. This effect is most pronounced at the ortho and para positions.

The interplay of these effects governs the final observed chemical shift for each carbon in the molecule. For instance, the chemical shift of the carbonyl carbon in benzoyl derivatives is particularly sensitive to the electronic nature of the para-substituent.

Comparative Analysis of Para-Substituted Benzoyl Chlorides

To illustrate the impact of substituents, let's compare the 13C NMR chemical shifts of a series of para-substituted benzoyl chlorides. The data presented in the table below has been compiled from various sources and serves as a representative guide. It is important to note that chemical shifts can be influenced by the solvent used.[1][2]

Substituent (p-X)C=O (ppm)C-ipso (ppm)C-ortho (ppm)C-meta (ppm)C-para (ppm)
-OCH₃~167.5~125.5~132.5~114.5~165.0
-CH₃~168.3~131.2~130.3~129.5~146.2
-H~168.6~133.8~130.2~128.8~135.2
-CN~166.9~137.2~130.8~132.8~118.5
-NO₂~166.5~138.5~131.2~124.0~151.5

Note: The chemical shift values are approximate and collated from various spectral databases for illustrative purposes.

Interpreting the Trends:

  • Carbonyl Carbon (C=O): A clear trend is observed for the carbonyl carbon. Electron-donating groups like -OCH₃ and -CH₃ cause a slight downfield shift compared to the unsubstituted benzoyl chloride. Conversely, strong electron-withdrawing groups like -NO₂ and -CN lead to an upfield shift. This might seem counterintuitive, as one might expect electron withdrawal to deshield the carbonyl carbon. However, this phenomenon, often referred to as the "reverse substituent effect," is attributed to the polarization of the π-electron system of the carbonyl group.[3]

  • Ipso-Carbon (C-ipso): The carbon atom directly attached to the carbonyl group shows a significant downfield shift with electron-withdrawing substituents and a slight upfield shift with electron-donating groups. This is consistent with the direct inductive effect of the substituent.

  • Ortho- and Meta-Carbons: The chemical shifts of the ortho and meta carbons are also influenced by both inductive and resonance effects, leading to more complex trends.

  • Para-Carbon: The chemical shift of the para-carbon is highly sensitive to the resonance effect of the substituent. Electron-donating groups cause a significant upfield shift, while electron-withdrawing groups lead to a downfield shift.

The Halogen Effect: A Comparison of Benzoyl Halides

The nature of the halogen atom in benzoyl halides also has a discernible effect on the 13C NMR spectrum, primarily due to the differing electronegativity and size of the halogens.

CompoundC=O (ppm)C-ipso (ppm)C-ortho (ppm)C-meta (ppm)C-para (ppm)
Benzoyl Fluoride~162.5~127.5~131.0~129.0~136.0
Benzoyl Chloride~168.6~133.8~130.2~128.8~135.2
Benzoyl Bromide~169.5~134.0~130.5~128.9~135.0

Note: The chemical shift values are approximate and collated from various spectral databases for illustrative purposes.

The carbonyl carbon in benzoyl fluoride is significantly shielded (upfield shift) compared to the chloride and bromide analogues. This is attributed to the strong electron-donating resonance effect of fluorine, which outweighs its high electronegativity (inductive effect) in this context.

Quantitative Insights: The Hammett Correlation

The relationship between substituent electronic effects and 13C NMR chemical shifts can be quantified using the Hammett equation. This linear free energy relationship correlates the substituent-induced chemical shifts (SCS) with Hammett substituent constants (σ), which represent the electron-donating or electron-withdrawing ability of a substituent.

A plot of the 13C chemical shifts of the para-carbon (δC-para) against the corresponding Hammett σp constants for a series of para-substituted benzoyl compounds typically yields a linear relationship. The slope of this plot (the reaction constant, ρ) provides a measure of the sensitivity of the chemical shift to substituent effects. Such correlations provide a powerful tool for predicting chemical shifts and for gaining a deeper understanding of the transmission of electronic effects within a molecular system.[4][5]

Experimental Protocols: Acquiring High-Quality 13C NMR Spectra

Obtaining reliable and reproducible 13C NMR data requires careful attention to experimental detail.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Chloroform-d (CDCl₃) is a common choice for many benzoyl compounds. For quantitative analysis, ensure the solvent does not interact with the sample.

  • Concentration: A typical concentration for 13C NMR is 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent.

  • Moisture Sensitivity: Benzoyl halides are often sensitive to moisture. It is crucial to use dry solvents and NMR tubes to prevent hydrolysis to the corresponding benzoic acid.

Instrumental Parameters for Standard 13C NMR

The following is a typical workflow for acquiring a standard proton-decoupled 13C NMR spectrum:

Caption: Standard 13C NMR Acquisition Workflow.

Quantitative 13C NMR

For accurate quantitative analysis, where the signal intensity is directly proportional to the number of carbon nuclei, modifications to the standard protocol are necessary to suppress the Nuclear Overhauser Effect (NOE) and ensure complete spin-lattice relaxation (T₁).

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 3-iodo-4-methoxy-5-nitrobenzoate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound Methyl 3-iodo-4-methoxy-5-nitrobenzoate presents a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound Methyl 3-iodo-4-methoxy-5-nitrobenzoate presents a unique combination of functional groups—a nitroaromatic system and an organoiodide—that demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling this substance, grounded in the principles of chemical causality and laboratory best practices.

Hazard Analysis: Understanding the Intrinsic Risks

A precise toxicological profile for Methyl 3-iodo-4-methoxy-5-nitrobenzoate is not extensively documented in readily available literature. Therefore, a conservative approach is mandated, where the hazards are inferred from its structural components: the nitroaromatic core and the iodo substituent.

  • Nitroaromatic Compounds: This class of chemicals is known for its potential toxicity. Aromatic nitro-compounds can be readily absorbed through the skin, and their primary acute health hazard is cyanosis, with chronic exposure potentially leading to anemia[1]. Some related compounds are considered severe poisons and irritants, capable of causing methemoglobinemia upon absorption[2].

  • Organoiodine Compounds: While often less reactive than their lighter halogen counterparts, they can still be hazardous and require careful handling.

  • Solid Particulate: As a solid, the compound poses an inhalation hazard if handled as a fine powder, necessitating stringent engineering controls to prevent aerosolization[3].

Given these factors, we must treat this compound with a high degree of caution, assuming it may be harmful if swallowed, cause skin and eye irritation, and potentially carry long-term health risks associated with related nitroaromatics[4].

Table 1: Hazard Identification and GHS Classification (Inferred)
Hazard ClassCategoryGHS PictogramPrecautionary Statement
Acute Toxicity, OralCategory 4 (Harmful)людейP264: Wash skin thoroughly after handling.
Skin IrritationCategory 2 (Irritant)людейP280: Wear protective gloves.
Eye IrritationCategory 2A (Serious)людейP280: Wear eye protection/face protection.
Aspiration Hazard------P301+P310: IF SWALLOWED: Immediately call a POISON CENTER.
Specific Target Organ Toxicity---ጤናP260: Do not breathe dust/fume/gas/mist/vapors/spray.

The Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for any task[5][6]. The following protocol is a comprehensive recommendation for handling Methyl 3-iodo-4-methoxy-5-nitrobenzoate.

The Hierarchy of Controls

Before detailing PPE, it is crucial to recognize that PPE is the last line of defense. The most effective safety measures are engineering and administrative controls.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Reduce Hazard Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Isolate People Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative Change How People Work PPE PPE (Least Effective) Administrative->PPE Protect the Worker Safe_Handling_Workflow cluster_workflow Safe Handling & Disposal Workflow Prep Step 1: Prepare - Review SDS/SOP - Verify Fume Hood - Don Core PPE Handle Step 2: Handle Chemical - Weigh Solid - Prepare Solution - Perform Reaction Prep->Handle In Fume Hood Cleanup Step 3: Decontaminate - Clean Glassware - Wipe Work Surface Handle->Cleanup Post-Experiment Waste Step 4: Segregate Waste - Halogenated Liquid - Contaminated Solid Cleanup->Waste Doff Step 5: Doff PPE - Gloves First - Goggles/Face Shield - Lab Coat Waste->Doff After Securing Waste Wash Step 6: Final Wash - Wash Hands Thoroughly Doff->Wash Exit Lab

Caption: A procedural workflow for handling hazardous chemicals from preparation to exit.

Emergency Response
  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (e.g., vermiculite or a chemical spill kit). All spill cleanup materials must be treated as hazardous waste.

Waste Management and Disposal Plan

Improper disposal of halogenated organic compounds can cause significant environmental harm and is strictly regulated.

  • Waste Segregation is Mandatory: Methyl 3-iodo-4-methoxy-5-nitrobenzoate waste is classified as halogenated organic waste .[8][9] It must NOT be mixed with non-halogenated solvent waste streams.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including reaction mother liquors and the first rinse of any contaminated glassware, in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10]

    • The container must be made of a compatible material, kept tightly sealed when not in use, and stored in secondary containment.[9][10]

  • Solid Waste:

    • All contaminated solid materials, such as used gloves, weighing paper, and absorbent materials from spill cleanup, must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container.

  • Disposal Request: Once a waste container is full, submit a request for pickup to your institution's Environmental Health and Safety (EHS) department. Do not overfill containers.[9]

By integrating these expert-level protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself but your colleagues and the wider environment.

References

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of California, Santa Barbara Environmental Health and Safety.
  • Laboratory Safety Guidance. (n.d.).
  • Protective Gear. (n.d.).
  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics. (1977). U.S. Environmental Protection Agency.
  • Proper Protective Equipment. (2021). Chemistry LibreTexts.
  • OSHA's PPE Laboratory Standards. (2022). Clarion Safety Systems.
  • Nitroaromatic Compounds. (2005).
  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2024).
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG.
  • Nitrocompounds, Aromatic. (2011).
  • Safety precautions and handling of 2-Hydroxy-6-nitrobenzamide in the lab. (n.d.). Benchchem.
  • Lab Safety Equipment & PPE. (n.d.). ChemTalk.
  • UAH Laboratory Personal Protective Equipment. (n.d.). The University of Alabama in Huntsville.
  • Nitrobenzene - Incident management. (2024). GOV.UK.
  • Safety Data Sheet for a related nitroarom
  • Safety Data Sheet for 3-Methyl-4-nitrobenzoic acid. (2025). Fisher Scientific.
  • Safety Data Sheet for Methyl 3-Methyl-4-nitrobenzo
  • Safety Data Sheet for Methyl 3-nitrobenzo
  • Safety Data Sheet for Methyl 3-Iodo-4-methoxybenzo
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Northwestern University.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Halogenated Solvents in Labor
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1986). U.S. Environmental Protection Agency.
  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024). Chemical & Engineering News.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.